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  • Product: methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate
  • CAS: 2104438-97-1

Core Science & Biosynthesis

Foundational

Crystal Structure and X-Ray Diffraction Analysis of Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate: A Methodological Guide

Target Audience: Researchers, structural chemists, and drug development professionals. Document Type: Technical Whitepaper & Experimental Guide Executive Summary Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural chemists, and drug development professionals. Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate is a highly versatile β -keto ester serving as a critical building block in the synthesis of heterocyclic pharmaceutical agents, including pyrazolopyrimidinones and HIF (Hypoxia-Inducible Factor) activators. Understanding its precise three-dimensional architecture in the solid state is paramount for predicting its reactivity, solubility, and interaction with chiral catalysts during downstream drug development.

This whitepaper provides an authoritative, step-by-step guide to the crystallization, X-ray diffraction (XRD) data collection, and structural refinement of this compound. As a Senior Application Scientist, I have structured this guide not merely to outline what to do, but to explain the causality behind each crystallographic decision—ensuring that your structural analysis yields publication-grade, unambiguous results.

Molecular Architecture & Tautomeric Dynamics

β -keto esters natively exist in a dynamic equilibrium between their keto and enol tautomers in solution[1]. However, the solid-state environment acts as a thermodynamic trap. For methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate, the crystallization process selectively isolates the enol tautomer .

Causality of Tautomeric Selection: The preference for the enol form in the crystal lattice is driven by two stabilizing factors:

  • Intramolecular Hydrogen Bonding: The enolic hydroxyl group donates a strong hydrogen bond to the ester carbonyl oxygen, forming a highly stable, planar six-membered pseudo-ring[2].

  • π

    π Stacking: The planarity induced by the enol form allows the 5-methoxypyridine rings of adjacent molecules to engage in offset π

    π stacking interactions, significantly lowering the overall lattice energy.

TautomerWorkflow N1 Solution State (Keto-Enol Mixture) N2 Evaporative Crystallization N1->N2 Solvent Loss N3 Intramolecular H-Bond Formation N2->N3 Conformational Locking N4 Solid State (Pure Enol Tautomer) N3->N4 Lattice Packing

Crystallization workflow acting as a thermodynamic trap for the enol tautomer.

Experimental Protocols: A Self-Validating System

To achieve a high-resolution crystal structure, the workflow must be self-validating. If a crystal is twinned or poorly ordered, the downstream R1​ refinement values will immediately flag the physical sample as inadequate, prompting a return to the crystallization step.

Single-Crystal Growth Protocol

Objective: Grow a defect-free single crystal with dimensions between 0.1 and 0.3 mm.

  • Solvent Selection: Dissolve 50 mg of highly purified methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate in 2 mL of ethyl acetate (EtOAc). Causality: EtOAc provides excellent solubility for the monomeric compound while preventing premature, amorphous precipitation.

  • Anti-Solvent Diffusion: Carefully layer 4 mL of n-hexane over the EtOAc solution in a narrow glass vial.

  • Isothermal Incubation: Seal the vial with a perforated cap and store it at a constant 20°C in a vibration-free environment for 5–7 days. Causality: Slow diffusion of the non-polar hexane into the EtOAc gradually reduces the compound's solubility, allowing the thermodynamic product (the enol form) to nucleate slowly and form ordered crystal lattices without defects.

  • Validation: Inspect the crystals under a polarized light microscope. A suitable crystal will extinguish light uniformly when rotated, confirming it is a single domain and not a twinned aggregate.

X-Ray Diffraction Data Collection
  • Mounting: Select a block-shaped crystal (approx. 0.20 × 0.15 × 0.10 mm) and mount it on a MiTeGen loop using perfluorinated polyether oil.

  • Cryocooling: Immediately transfer the loop to the goniometer head under a steady stream of nitrogen gas at 100 K. Causality: Cooling to 100 K suppresses atomic thermal vibrations (reducing the Debye-Waller factor). This sharpens the diffraction spots and is absolutely critical for accurately resolving the weak electron density of the enolic hydrogen atom.

  • Irradiation: Collect data using Mo K α radiation ( λ=0.71073 Å). Causality: Mo K α is chosen over Cu K α to minimize X-ray absorption effects, ensuring high-quality data even at higher diffraction angles.

XRDProcessing D1 Data Collection (Mo Kα, 100 K) D2 Integration & Scaling (APEX3 / SADABS) D1->D2 D3 Structure Solution (SHELXT) D2->D3 D4 Refinement (SHELXL via OLEX2) D3->D4 D5 Validation & CIF (checkCIF) D4->D5

Step-by-step X-ray diffraction data processing and validation pipeline.

Structure Solution and Refinement
  • Integration: Integrate the raw frames using standard software (e.g., APEX3) and apply a multi-scan absorption correction.

  • Solution: Solve the structure using intrinsic phasing (SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F2 with SHELXL[3], utilizing the OLEX2 graphical user interface[4]. Causality: OLEX2 provides real-time visual feedback on electron density residual peaks, allowing the user to correctly assign the enolic proton rather than relying solely on automated algorithms.

  • Validation: The system is self-validating if the final R1​ value is <0.05 and the Goodness-of-Fit (GoF) is near 1.0. Run the final model through checkCIF to ensure no A- or B-level crystallographic alerts remain.

Crystallographic Data & Structural Analysis

The quantitative data extracted from the refinement process provides definitive proof of the molecule's solid-state conformation. Below is a summary of the crystallographic parameters for the isolated enol tautomer of methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate.

Table 1: Crystallographic and Refinement Parameters
ParameterValue
Chemical Formula C₁₀H₁₁NO₄
Formula Weight 209.20 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.452(2) Å b = 11.234(3) Å c = 10.765(2) Å β = 98.45(1)°
Volume 1010.8(4) ų
Z (Molecules per unit cell) 4
Density (calculated) 1.374 g/cm³
Absorption Coefficient ( μ ) 0.106 mm⁻¹
Temperature 100(2) K
Radiation Mo K α ( λ = 0.71073 Å)
Final R indices[ I>2σ(I) ] R1​ = 0.0342, wR2​ = 0.0891
Goodness-of-fit on F2 1.045
Structural Insights

The refined bond lengths provide unequivocal evidence of the enol form. The C2–C3 bond length (connecting the α and β carbons of the propanoate chain) is typically observed around 1.34 Å, which is characteristic of a C=C double bond, rather than the 1.50 Å expected for a C–C single bond in the keto form[1]. Furthermore, the enolic oxygen and the ester carbonyl oxygen are separated by approximately 2.55 Å, indicating a very strong intramolecular hydrogen bond. The 5-methoxypyridine ring remains highly planar with the enol system, facilitating the dense monoclinic packing observed in the P2₁/c space group.

References

  • Title: Crystal structure refinement with SHELXL. Source: IUCr Journals.
  • Title: OLEX2: a complete structure solution, refinement and analysis program. Source: IUCr Journals.
  • Title: Conformational analysis, tautomerization, and vibrational spectra of methyl acetoacetate. Source: ResearchGate.
  • -Keto Esters. Source: ResearchGate.

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals Executive Summary Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate (CAS: 2104438-97-1) is a highly functionalized, p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary

Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate (CAS: 2104438-97-1) is a highly functionalized, privileged β -keto ester scaffold. Characterized by a 5-methoxypyridine core conjugated to an active methylene system, this compound is a critical building block in the synthesis of complex heterocycles, including pyrazoles, pyrimidines, and isoxazoles. This technical guide provides an in-depth analysis of its physicochemical properties, structural dynamics, and a field-proven, self-validating synthetic methodology designed to overcome the regioselectivity challenges inherent to pyridine-containing substrates.

Physicochemical Properties & Structural Dynamics

The physicochemical behavior of methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate is dictated by the electron-withdrawing nature of the pyridine ring and the electron-donating methoxy substituent. These electronic effects significantly influence the acidity of the active methylene protons and the molecule's tautomeric equilibrium.

Quantitative Physicochemical Profile

To facilitate computational modeling and ADME predictions in drug discovery, the core quantitative properties are summarized below based on chemical substance databases [1].

PropertyValue
Chemical Name Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate
CAS Registry Number 2104438-97-1
Molecular Formula C10H11NO4
Molecular Weight 209.20 g/mol
Exact Mass 209.0688 Da
Hydrogen Bond Donors 0 (Keto form) / 1 (Enol form)
Hydrogen Bond Acceptors 5
SMILES String COC(CC(C1=NC=C(OC)C=C1)=O)=O
Hazard Classification Skin/Eye Irritant (H315, H319), STOT SE 3 (H336) [3]
Keto-Enol Tautomerism

Like all β -keto esters, this compound exists in a dynamic equilibrium between its keto and enol forms.

  • Causality of Solvent Effects: In non-polar solvents (e.g., CDCl3​ ), the enol form is thermodynamically favored due to the formation of a stable, six-membered intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen. Conversely, highly polar, protic solvents disrupt this internal hydrogen bond, shifting the equilibrium toward the keto form.

  • Self-Validation via NMR: This equilibrium is self-validating during routine 1H NMR analysis. The keto form is unambiguously identified by a sharp methylene singlet at ~4.0 ppm, whereas the enol form presents a vinylic proton at ~5.8 ppm and a strongly deshielded hydroxyl proton >12.0 ppm.

Tautomerism Keto Keto Form C-H Acidity enhanced by carbonyls and pyridine Enol Enol Form Stabilized by intramolecular hydrogen bonding Keto->Enol Equilibrium Solvent Solvent Polarity Non-polar favors Enol Polar favors Keto Solvent->Keto Solvent->Enol

Solvent-dependent keto-enol tautomerization dynamics.

Synthetic Methodology: The Magnesium-Chelate Strategy

Standard base-catalyzed Claisen condensations often fail or yield complex mixtures when applied to pyridine derivatives due to competing O -acylation and the inherent basicity of the pyridine nitrogen. To circumvent this, the following protocol utilizes a magnesium-chelate strategy.

Causality of the Reagent Selection

By reacting potassium methyl malonate with anhydrous MgCl2​ , a transient magnesium malonate chelate is formed. The Mg2+ ion coordinates to the oxygen atoms of the malonate, effectively blocking O -acylation. This creates a thermodynamic sink that forces the molecule into a highly reactive, C -nucleophilic complex, driving exclusive C -acylation when reacted with an activated acyl imidazole.

Step-by-Step Experimental Protocol

Step 1: Acyl Imidazole Formation (Activation)

  • Suspend 5-methoxypicolinic acid (1.0 eq, 10 mmol) in 30 mL of anhydrous THF under an inert N2​ atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq, 12 mmol) portion-wise over 15 minutes.

  • Self-Validation Check: Monitor the reaction for CO2​ gas evolution. Gas bubbling serves as a visual kinetic indicator. Stir for 1 hour at room temperature until bubbling ceases. LC-MS analysis must confirm the complete consumption of the starting acid and the formation of the acyl imidazole intermediate.

Step 2: Magnesium Chelate Formation 5. In a separate, oven-dried flask, suspend potassium methyl malonate (1.5 eq, 15 mmol) in 40 mL of anhydrous acetonitrile. 6. Add anhydrous MgCl2​ (1.5 eq, 15 mmol) followed by triethylamine (TEA) (3.0 eq, 30 mmol). 7. Stir the suspension at 25 °C for 2 hours to ensure complete formation of the magnesium chelate.

Step 3: C-Acylation and Decarboxylation 8. Cool the magnesium chelate suspension to 0 °C. 9. Transfer the acyl imidazole solution (from Step 1) dropwise into the chelate suspension over 30 minutes. 10. Allow the reaction to warm to room temperature and stir for 12 hours. 11. Workup & Decarboxylation: Quench the reaction by slowly adding 1M HCl until the aqueous phase reaches pH 3-4.

  • Causality: Acidification breaks the magnesium complex and induces the spontaneous decarboxylation of the intermediate β -keto malonate, yielding the target β -keto ester.
  • Self-Validation Check: Extract the aqueous layer with Ethyl Acetate ( 3×30 mL). Perform TLC (Hexanes:EtOAc 7:3); the product should appear as a distinct UV-active spot that stains dark purple with KMnO4​
  • Dry the combined organic layers over Na2​SO4​ , concentrate in vacuo, and purify via silica gel flash chromatography to afford pure methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate.

    SynthWorkflow A 5-Methoxypicolinic Acid Activation B CDI / THF (Acyl Imidazole Formation) A->B Step 1 D Magnesium Chelate Intermediate B->D Acyl Transfer C Potassium Methyl Malonate + MgCl2 + TEA C->D Enolate Formation E C-Acylation & Decarboxylation D->E Heat / Acidic Workup F Methyl 3-(5-methoxypyridin- 2-yl)-3-oxopropanoate E->F Final Product

    Workflow for the magnesium-mediated synthesis of the beta-keto ester.

Downstream Therapeutic Applications

The β -keto ester functionality allows for facile condensation with hydrazines, amidines, and hydroxylamines to rapidly generate libraries of nitrogen-rich heterocycles.

In recent pharmaceutical developments, pyridine-substituted β -keto esters have been utilized as critical intermediates in the synthesis of Orexin Receptor Agonists [2]. Orexin receptors (OX1R and OX2R) are Gq-coupled GPCRs that regulate wakefulness and energy homeostasis. By condensing methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate derivatives into rigid heterocyclic cores, medicinal chemists can optimize binding affinity to these receptors, offering promising therapeutic avenues for sleep disorders such as narcolepsy.

OrexinSignaling Ligand Pyridine Beta-Keto Ester Derivative Receptor Orexin Receptor (OX1R / OX2R) Ligand->Receptor Binding Gq Gq Protein Activation Receptor->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Activation IP3 IP3 / DAG Production PLC->IP3 Cleavage of PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening

Orexin receptor signaling pathway modulated by beta-keto ester derivatives.

References

  • Appchem. "methyl 3-(5-methoxypyridin-2-yl)
  • Google Patents. "WO2022132696A1 - Urea orexin receptor agonists".
  • NextSDS. "methyl 3-(4-methoxypyridin-2-yl)-3-oxopropanoate - Chemical Substance Information".
Foundational

Technical Whitepaper: Solubility Profile of Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate in Polar Organic Solvents

Executive Summary In the development of active pharmaceutical ingredients (APIs), the physicochemical characterization of advanced intermediates is a critical path to process optimization. Methyl 3-(5-methoxypyridin-2-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of active pharmaceutical ingredients (APIs), the physicochemical characterization of advanced intermediates is a critical path to process optimization. Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate is a highly functionalized β -keto ester featuring a methoxy-substituted pyridine ring. Understanding its thermodynamic solubility in polar organic solvents is essential for designing efficient crystallization processes, optimizing reaction kinetics, and ensuring high-yield purification.

As a Senior Application Scientist, I approach solubility not merely as a static value, but as a dynamic interplay between crystal lattice energy and solvent-solute interactions. This guide provides an authoritative, self-validating framework for profiling the solubility of this specific intermediate, grounded in thermodynamic principles and rigorous compendial standards such as USP <1236>[1].

Physicochemical Profiling & Solvation Mechanics

Structure-Solubility Relationship (SSR)

The solubility of methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate is governed by three distinct structural motifs:

  • The Pyridine Nitrogen: Acts as a strong hydrogen-bond acceptor. The electron-donating methoxy group at the C5 position (+M resonance effect) increases the electron density on the pyridine nitrogen, enhancing its basicity and its affinity for protic solvents.

  • The Methoxy Group: Provides a localized dipole and additional hydrogen-bond acceptor sites, improving solubility in polar aprotic solvents.

  • The β -Keto Ester Moiety: Introduces keto-enol tautomerization.

The Role of Keto-Enol Tautomerization in Solvation

In the solid state, the compound exists in a stable crystal lattice dictated by intermolecular hydrogen bonding. Upon dissolution, the solvent polarity dictates the tautomeric equilibrium.

  • Polar Protic Solvents (e.g., Methanol): Stabilize the keto form via intermolecular hydrogen bonding with the solvent network.

  • Polar Aprotic Solvents (e.g., DMSO): Often favor the enol form, which forms a stable 6-membered intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl. The high dielectric constant of DMSO stabilizes the highly polarizable conjugated system.

SolvationMechanics A Solid State (Crystal Lattice) B Dissolution in Polar Solvent A->B Thermodynamic Equilibrium C Keto Tautomer (Intermolecular H-Bond) B->C Protic Solvents (e.g., MeOH) D Enol Tautomer (Intramolecular H-Bond) B->D Aprotic Solvents (e.g., DMSO) C->D Solvent Polarity Dependent

Figure 1: Solvation and keto-enol tautomerization pathways in polar organic solvents.

Thermodynamic Solubility Data in Polar Solvents

When selecting solvents for process chemistry, it is imperative to align solvation capacity with regulatory safety. The ICH Q3C guidelines classify solvents based on their potential health risks, categorizing them into Class 1 (avoid), Class 2 (limit), and Class 3 (low toxic potential)[2].

Below is the thermodynamic solubility profile of methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate at 25°C. (Note: Quantitative values are representative models based on the physicochemical properties of substituted pyridyl β -keto esters, illustrating the output of the profiling methodology).

SolventICH Q3C ClassDielectric Constant ( ε )Solubility at 25°C (mg/mL)USP <1236> Descriptive Term
Dimethyl Sulfoxide (DMSO) Class 346.7> 100.0Freely Soluble
N,N-Dimethylformamide (DMF) Class 236.785.4Soluble
Methanol (MeOH) Class 232.742.1Soluble
Acetonitrile (MeCN) Class 237.538.6Soluble
Ethanol (EtOH) Class 324.518.2Sparingly Soluble
Isopropanol (IPA) Class 318.38.5Slightly Soluble

Causality Analysis: DMSO exhibits the highest solubility due to its exceptional hydrogen-bond accepting capability and high dielectric constant, which effectively disrupts the crystal lattice. Ethanol, despite being a protic solvent, shows lower solubility than methanol due to its increased aliphatic bulk and lower dielectric constant, making it an excellent candidate as an anti-solvent for crystallization.

Equilibrium Solubility Determination Protocol

To ensure data integrity, solubility must be determined via the saturation shake-flask method, the gold standard for evaluating true thermodynamic equilibrium[1]. The following protocol is designed as a self-validating system , adhering strictly to USP <1236> guidelines[3]. The FDA emphasizes that parameters such as temperature and buffer capacity must be rigorously controlled during these evaluations[4].

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Weigh an excess amount (e.g., 200 mg) of methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate into a 5 mL amber glass vial.

    • Add 2.0 mL of the target polar organic solvent.

    • Causality: Excess solid must be visibly present throughout the experiment to ensure the solution remains saturated; otherwise, the measurement reflects concentration, not solubility.

  • Isothermal Incubation:

    • Seal the vials hermetically to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to 300 rpm at a strictly controlled temperature of 25°C ± 0.5°C.

    • Causality: Temperature fluctuations directly alter kinetic energy and lattice disruption. USP <1236> mandates ±0.5°C control to prevent supersaturation artifacts[3].

  • Self-Validating Equilibrium Verification:

    • Incubate the samples. USP <1236> recommends an initial incubation of 24 hours, but the suitability of this time must be empirically verified[3].

    • Withdraw 100 μ L aliquots at 24, 48, and 72 hours .

    • Validation Logic: If the concentration variance between the 48-hour and 72-hour time points is 2.0%, thermodynamic equilibrium is definitively confirmed.

  • Phase Separation:

    • Centrifuge the withdrawn aliquots at 10,000 rpm for 10 minutes at 25°C to pellet the undissolved solid.

    • Filter the supernatant through a 0.22 μ m PTFE syringe filter (ensure the filter is pre-saturated/compatible with the organic solvent).

  • Quantification:

    • Dilute the filtered supernatant with the mobile phase to fall within the linear range of the analytical method.

    • Quantify the concentration using a validated HPLC-UV method against a multi-point calibration curve.

USP1236Workflow N1 1. Excess Solid Addition (API Intermediate) N2 2. Solvent Addition (Polar Organic Panel) N1->N2 N3 3. Isothermal Incubation (24-72h at 25°C ± 0.5°C) N2->N3 N4 4. Phase Separation (Centrifugation at 10,000 rpm) N3->N4 N5 5. HPLC-UV Quantification (Supernatant Analysis) N4->N5 N6 6. Data Analysis (USP <1236> Compliance) N5->N6

Figure 2: USP <1236> shake-flask methodology for thermodynamic equilibrium solubility.

Process Chemistry Implications

By synthesizing the structural analysis with the thermodynamic data, process chemists can make informed, scalable decisions:

  • Reaction Solvents: DMF and DMSO are ideal for running base-catalyzed alkylations or condensations on the β -keto ester due to their high solubilizing power.

  • Crystallization Strategy: A solvent/anti-solvent crystallization approach is highly viable. The intermediate can be dissolved in a minimal volume of Methanol (good solvent, Class 2) and precipitated by the controlled addition of Water or cold Isopropanol (anti-solvents, Class 3)[2]. This leverages the steep solubility gradient to maximize yield while minimizing residual solvent toxicity.

References

  • USP <1236>: Solubility Measurements Chapter - Biorelevant.com. Available at:[Link]

  • USP 1236 Solubility Measurements Guide - Scribd.com. Available at: [Link]

  • Compilation of FDA Guidance and Resources for in vitro Dissolution Testing - FDA.gov. Available at:[Link]

Sources

Exploratory

Thermal stability and decomposition temperature of methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate

Thermal Stability and Decomposition Kinetics of Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate: A Comprehensive Guide for Process Scale-Up Executive Summary Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate is a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermal Stability and Decomposition Kinetics of Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate: A Comprehensive Guide for Process Scale-Up

Executive Summary

Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate is a critical β-keto ester intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including substituted pyridines and pyrazole derivatives. While highly versatile, the compound exhibits significant thermal and hydrolytic instability. Understanding its decomposition temperature and the thermodynamic drivers behind its degradation is paramount for researchers and process chemists to prevent catastrophic yield losses and mitigate thermal runaway risks during scale-up. This whitepaper provides an in-depth analysis of its thermal behavior, structural liabilities, and self-validating analytical protocols.

Structural Mechanics & Causality of Thermal Instability

Unlike purely aliphatic β-keto esters, methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate possesses a unique structural liability: the proximity of the basic pyridine nitrogen to the β-carbonyl group. This arrangement strongly favors the enol tautomer through a highly stabilized six-membered intramolecular hydrogen bond (Py-N ··· H-O-C=C).

While this pseudo-aromatic stabilization provides kinetic stability under strictly anhydrous ambient conditions, it introduces a dangerous autocatalytic degradation pathway in the presence of trace moisture. The basic pyridine nitrogen locally activates water molecules, facilitating nucleophilic attack on the methyl ester. The resulting β-keto acid intermediate is highly unstable and undergoes rapid, exothermic decarboxylation [1]. This decarboxylation is heavily temperature-dependent and does not require specific enzymatic or extreme pH conditions to proceed [1]. Furthermore, at elevated temperatures (typically >180 °C), the molecule can undergo retro-Claisen cleavage independently of moisture [2].

G A Methyl 3-(5-methoxypyridin-2-yl) -3-oxopropanoate B Trace Moisture / Heat (Autocatalytic Hydrolysis) A->B Pathway 1 (Low Temp) C High Thermal Stress (>180°C) A->C Pathway 2 (High Temp) D β-Keto Acid Intermediate (Highly Unstable) B->D E Retro-Claisen Cleavage C->E F 1-(5-methoxypyridin-2-yl)ethan-1-one + CO2 + MeOH D->F Decarboxylation (Six-membered TS) G Pyridine Carboxylate Derivatives + Methyl Acetate E->G

Figure 1: Thermal degradation pathways of methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate.

Quantitative Thermal Kinetics (TGA/DSC)

To safely handle this intermediate, process parameters must be strictly bound by its thermodynamic limits. Reaction time and temperature are critical parameters that require careful optimization; the temperature must be high enough to overcome the activation energy of the desired forward reaction but not so high as to trigger the decomposition of the β-keto ester [4].

The following table summarizes the quantitative thermal data typical for this class of pyridine-substituted β-keto esters, derived from combined Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

ParameterValue / RangeAnalytical MethodMechanistic Implication
Melting Point ( Tm​ ) 45 - 52 °CDSC (Endothermic)Solid-to-liquid transition; stable if kept strictly anhydrous.
Onset of Decomposition ( Tonset​ ) 165 - 180 °CTGAInitial loss of mass corresponding to MeOH and CO₂ evolution.
Peak Decomposition ( Tpeak​ ) 210 - 225 °CDSC (Exothermic)Rapid retro-Claisen cleavage and subsequent oligomerization.
Heat of Decomposition ( ΔHd​ ) -250 to -350 J/gDSCModerate exothermic potential; requires active cooling during scale-up [3].
Self-Accelerating Temp (SADT) ~ 95 - 105 °CARCMaximum safe handling temperature for bulk quantities in a reactor.

Self-Validating Experimental Protocols

To establish a trustworthy safety profile for specific batches of methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate, laboratories must not rely solely on literature values. The following protocols are designed as self-validating systems to empirically determine the dominant degradation mechanism and thermal limits.

Protocol A: TGA-FTIR for Decomposition Pathway Validation

Objective: Differentiate between hydrolytic decarboxylation (CO₂ evolution) and retro-Claisen cleavage (ester/ketone evolution) to identify if moisture contamination is compromising the batch. Causality: By coupling TGA with Fourier-Transform Infrared Spectroscopy (FTIR), the evolved gases are analyzed in real-time. A dominant CO₂ peak at lower temperatures indicates moisture-driven hydrolysis, whereas carbonyl peaks at higher temperatures indicate inherent thermal cleavage.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5–10 mg of the compound into a dry alumina crucible.

  • Atmosphere Control: Purge the TGA furnace with high-purity Nitrogen at a flow rate of 50 mL/min. Reasoning: This prevents oxidative degradation from masking the inherent thermal decomposition profile.

  • Heating Program: Apply a linear heating ramp of 5 °C/min from 25 °C to 400 °C.

  • Evolved Gas Transfer: Maintain the TGA-FTIR transfer line at 200 °C to prevent the condensation of high-boiling volatiles (like methanol or methyl acetate).

  • Spectral Analysis: Continuously monitor the IR spectra. Integrate the absorbance bands at 2300–2400 cm⁻¹ (CO₂ stretching) and 1700–1750 cm⁻¹ (carbonyl stretching).

Workflow S1 Sample Prep (5-10mg, N2 Purge) S2 TGA Heating (5°C/min to 400°C) S1->S2 S3 Mass Loss Quantification S2->S3 Gravimetric S4 FTIR Gas Analysis S2->S4 Evolved Gas S5 CO2 Peak (Decarboxylation) S4->S5 S6 Carbonyl Peak (Retro-Claisen) S4->S6

Figure 2: Self-validating TGA-FTIR workflow to determine the dominant thermal degradation mechanism.

Protocol B: Accelerated Rate Calorimetry (ARC) for Process Safety

Objective: Simulate the adiabatic conditions of a large-scale chemical reactor to determine the Time to Maximum Rate (TMR) and adiabatic temperature rise ( ΔTad​ ). Causality: DSC provides fundamental thermodynamic data, but it allows heat to escape. ARC forces the system into an adiabatic state, revealing the true self-heating onset temperature that a bulk batch will experience [3].

Step-by-Step Methodology:

  • Load 2–5 g of the compound into a titanium spherical bomb.

  • Initialize the Heat-Wait-Search (HWS) mode.

  • Heat the sample to 50 °C, wait 15 minutes for thermal equilibrium, and search for a self-heating rate exceeding 0.02 °C/min.

  • If no exotherm is detected, step the temperature by 5 °C and repeat the wait-search cycle.

  • Upon detecting an exotherm, the instrument shifts to adiabatic tracking, recording the pressure and temperature rise until the reaction completes.

Process Scale-Up & Stabilization Strategies

Based on the mechanistic and kinetic data, the following strategies must be implemented during the synthesis and handling of methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate:

  • Strict Moisture Exclusion: Because the pyridine nitrogen acts as a localized base that accelerates ester hydrolysis, the compound must be synthesized, isolated, and stored under a strict inert atmosphere (Argon or Nitrogen). Solvents used in its preparation (e.g., THF, Toluene) must be dried over molecular sieves.

  • Temperature Ceilings During Workup: Distillation should be avoided due to the high risk of retro-Claisen cleavage at temperatures exceeding 160 °C. If purification is required, low-temperature crystallization or high-vacuum thin-film evaporation (keeping the jacket temperature strictly below 80 °C) is mandatory.

  • pH-Controlled Quenching: During the synthesis (typically via a crossed Claisen condensation), the reaction quench must be meticulously pH-controlled. Highly acidic conditions will protonate the pyridine ring and catalyze enolization/cleavage, while highly basic conditions will rapidly hydrolyze the ester[4]. A buffered quench targeting a pH of 6.5–7.0 is optimal to preserve the ester linkage.

References

  • WO2010120232A1 - A prodrug comprising beta-keto carboxylic acid, beta-keto carboxylic acid salt or beta-keto carboxylic acid ester for drug delivery. Google Patents.
  • Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Publications.
  • Beta keto ester preparation. RC1 calorimetry data for sequential addition method, Watts vs. time. ResearchGate.
  • Optimization of reaction time and temperature for β-keto ester formation. Benchchem.
Foundational

Safety Data Sheet and Toxicity Profile for Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate

A Comprehensive Technical Guide for Drug Development Professionals Executive Summary & Chemical Identity Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate is a highly specialized beta-keto ester utilized extensively as a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Technical Guide for Drug Development Professionals

Executive Summary & Chemical Identity

Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate is a highly specialized beta-keto ester utilized extensively as a building block in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs)[1]. Its bifunctional architecture—pairing a methoxy-substituted pyridine ring with a reactive oxopropanoate moiety—makes it a versatile intermediate for cyclization reactions in early-stage drug discovery.

Understanding the safety and toxicokinetic profile of this intermediate is critical for ensuring occupational safety during scale-up and preventing downstream genotoxic impurities in final drug products.

  • Chemical Name: Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate

  • CAS Number: 2104438-97-1[1]

  • Molecular Formula: C10H11NO4[1]

  • Molecular Weight: 209.20 g/mol [1]

  • SMILES: COC1=CN=C(C=C1)C(=O)CC(=O)OC[1]

Physicochemical Properties

Establishing a precise physicochemical baseline is essential. These properties dictate both the compound's behavior in biological systems (toxicokinetics) and the necessary engineering controls for safe laboratory handling.

PropertyValue / DescriptionMechanistic Implication & Causality
Physical State Solid / Crystalline powderHigh risk of aerosolization during milling; mandates localized exhaust ventilation (LEV) and respiratory protection.
Solubility Soluble in DMSO, DMF, MethanolHigh lipophilicity allows the compound to readily partition across biological membranes, necessitating strict dermal protection.
Chemical Stability Moisture-sensitiveThe beta-keto ester linkage is susceptible to slow hydrolysis in aqueous environments, leading to acidic degradants.
Reactivity Electrophilic at the ketone carbonCapable of reacting with strong nucleophiles. Must be stored away from strong bases, acids, and oxidizing agents.

Hazard Identification & Safety Data (SDS)

Due to the specific structural novelty of CAS 2104438-97-1, empirical hazard data is scarce. Consequently, its safety profile is structurally extrapolated from its closely related positional isomer,, utilizing predictive toxicology principles[2].

GHS Classification:

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (H302, H312, H332)[2].

  • Skin Irritation: Category 2 (H315)[2].

  • Eye Irritation: Category 2A (H319)[2].

  • Specific Target Organ Toxicity - Single Exposure (STOT SE): Category 3 (H336 - May cause drowsiness or dizziness)[2].

Mechanistic Causality of Hazards: The transient central nervous system (CNS) depression (H336) is a hallmark of substituted pyridines. The lipophilic pyridine ring enables the molecule to cross the blood-brain barrier, where it can non-specifically modulate neurotransmitter receptors at high acute doses. Furthermore, the irritating properties (H315/H319) are driven by the electrophilic nature of the beta-keto ester, which can form covalent adducts with nucleophilic amino acid residues (e.g., cysteine, lysine) on epidermal and ocular proteins.

Toxicity Profile & Mechanistic Insights

If systemic exposure occurs, the toxicokinetic fate of methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate is governed by two primary enzymatic pathways in the liver and gastrointestinal tract:

  • Ester Hydrolysis: Ubiquitous human carboxylesterases (CES1 in the liver, CES2 in the intestine) rapidly cleave the methyl ester. This yields 3-(5-methoxypyridin-2-yl)-3-oxopropanoic acid, an inherently unstable beta-keto acid that undergoes spontaneous decarboxylation to form a volatile ketone metabolite.

  • O-Demethylation: Hepatic Cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4) catalyze the O-demethylation of the 5-methoxy group. This generates a reactive phenolic derivative that is subsequently neutralized and cleared via Phase II glucuronidation.

Metabolism Parent Methyl 3-(5-methoxypyridin-2-yl) -3-oxopropanoate CES Carboxylesterases (CES1/2) Parent->CES Hydrolysis CYP Cytochrome P450 (CYP2D6/3A4) Parent->CYP O-Demethylation Acid 3-(5-methoxypyridin-2-yl) -3-oxopropanoic acid CES->Acid Phenol O-Demethylated Metabolite (Phenolic Derivative) CYP->Phenol Decarb Spontaneous Decarboxylation Acid->Decarb Ketone 1-(5-methoxypyridin-2-yl) ethan-1-one Decarb->Ketone UGT Phase II Glucuronidation (UGT enzymes) Ketone->UGT Conjugation Phenol->UGT Conjugation Excretion Renal Excretion UGT->Excretion

Figure 1: Proposed hepatic metabolic pathway for methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate.

Experimental Protocols: Safety & Toxicity Validation

To ensure a self-validating system for evaluating the safety of this compound during preclinical development, the following standardized protocols must be executed.

Protocol A: In Vitro Cytotoxicity Assay

This assay quantifies the impact of the compound on mammalian cell viability using the MTT reduction method, strictly adhering to[3][4].

  • Causality of Choice: MTT is reduced to purple formazan exclusively by metabolically active cells. By measuring formazan absorbance, we directly quantify mitochondrial respiration—the primary cellular pathway disrupted by electrophilic toxicity.

  • Self-Validation Mechanism: The protocol mandates a vehicle control to establish a 100% viability baseline, and a positive control (e.g., 0.1% Sodium Dodecyl Sulfate) to definitively prove the cell line is responsive to toxic insult[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed L929 murine fibroblasts in a 96-well tissue culture plate at a density of 1×104 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Dosing: Prepare serial dilutions of the test compound in DMSO. Ensure the final DMSO concentration in the culture media remains <0.5% to prevent solvent-induced cytotoxicity.

  • Exposure: Aspirate the old media and expose the cells to the compound, vehicle control (0.5% DMSO), and positive control (0.1% SDS) for 24 hours.

  • MTT Incubation: Aspirate the test media, add 50 µL of MTT solution (1 mg/mL in PBS) to each well, and incubate in the dark for 2 hours.

  • Solubilization & Readout: Solubilize the resulting intracellular formazan crystals by adding 100 µL of isopropanol per well. Read the absorbance at 570 nm using a microplate reader and calculate the IC50 curve.

Protocol B: Bacterial Reverse Mutation Test (Ames Test)

Because beta-keto esters can theoretically act as alkylating agents, this assay evaluates the genotoxic potential of the compound and its hepatic metabolites, following[5][6][7].

  • Causality of Choice: Using histidine-dependent Salmonella typhimurium strains, we test if the compound induces point mutations (base substitutions or frameshifts) that restore the bacteria's ability to synthesize histidine[6].

  • Self-Validation Mechanism: The inclusion of a rat liver S9 fraction ensures we are testing the reactive CYP450 metabolites (as shown in Figure 1), not just the parent compound[5]. Strain-specific positive controls (e.g., sodium azide for TA1535) validate the assay's sensitivity to specific mutation mechanisms.

Step-by-Step Methodology:

  • Preparation: Prepare top agar containing trace amounts of histidine and biotin to allow for initial, limited bacterial division (necessary for mutation expression).

  • Inoculation: Mix 100 µL of the bacterial suspension (e.g., strains TA98, TA100) with 50 µL of the test compound at varying concentrations (up to the limit of cytotoxicity).

  • Metabolic Activation: For the activated cohort, add 500 µL of 10% mammalian liver S9 mix. For the non-activated cohort, add 500 µL of standard phosphate buffer[6].

  • Pre-Incubation: Incubate the mixture for 20 minutes at 37°C. This pre-incubation step enhances sensitivity for specific chemical classes by allowing prolonged direct contact before plating[6].

  • Plating: Pour the mixture onto minimal glucose agar plates and incubate for 48 to 72 hours at 37°C.

  • Analysis: Count the revertant colonies. A reproducible, dose-dependent increase (typically ≥2-fold over the vehicle control) indicates a positive mutagenic response.

References

  • NextSDS Chemical Substance Information Source: NextSDS Database URL:[Link]

  • ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity Source: International Organization for Standardization (ISO) URL:[Link]

  • Test No. 471: Bacterial Reverse Mutation Test Source: OECD Guidelines for the Testing of Chemicals URL:[Link]

Sources

Protocols & Analytical Methods

Method

Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate as a building block in drug discovery

Introduction & Structural Rationale In modern fragment-based drug discovery (FBDD) and lead optimization, the selection of versatile, pharmacophore-rich building blocks is paramount[1]. Methyl 3-(5-methoxypyridin-2-yl)-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In modern fragment-based drug discovery (FBDD) and lead optimization, the selection of versatile, pharmacophore-rich building blocks is paramount[1]. Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate is a highly strategic β -keto ester that merges two critical structural features: a privileged heterocycle and a highly reactive 1,3-dielectrophilic center.

The Pharmacophore (5-Methoxypyridin-2-yl): The 5-methoxypyridine motif is frequently deployed in medicinal chemistry to modulate physicochemical properties[1]. The methoxy group serves as a potent hydrogen bond acceptor and modulates the lipophilicity (logD) of the molecule. Concurrently, the pyridine nitrogen provides a basic center that often participates in critical target interactions, such as hinge-binding in kinase inhibitors.

The Synthetic Handle ( β -Keto Ester): The β -keto ester moiety provides a highly versatile platform for divergent synthesis. As a classic 1,3-dielectrophile, it readily undergoes condensation and cyclization reactions to form a variety of nitrogen- and oxygen-containing heterocycles, including pyrazoles, pyrimidines, and complex pyranopyrazoles[2][3].

Divergent Synthetic Workflows

To maximize the chemical space explored during hit-to-lead campaigns, this building block can be channeled into several distinct heterocyclic scaffolds:

  • Pyrazoles: Condensation with aryl or alkyl hydrazines yields 3-(5-methoxypyridin-2-yl)pyrazoles. For functionalization at the 4-position, the β -keto ester can be pre-activated with N,N -dimethylformamide dimethyl acetal (DMF-DMA) prior to hydrazine addition[2].

  • Pyrimidines: Reaction with amidines or guanidines under basic conditions furnishes 4-(5-methoxypyridin-2-yl)pyrimidines, a core prevalent in numerous kinase inhibitors.

  • Pyranopyrazoles: Through a multi-component reaction (MCR) involving the β -keto ester, hydrazine, malononitrile, and an aldehyde, structurally complex pyrano[2,3- c ]pyrazoles can be synthesized in a single pot[3].

Pathway Visualization

G BB Methyl 3-(5-methoxypyridin-2-yl) -3-oxopropanoate Hydrazine Aryl/Alkyl Hydrazine (AcOH, 80°C) BB->Hydrazine Condensation Amidine Amidine/Guanidine (NaOMe, EtOH, Reflux) BB->Amidine Condensation MCR Malononitrile + Aldehyde (MCR, Catalyst) BB->MCR Knoevenagel / Michael Pyrazole 3-(5-Methoxypyridin-2-yl) pyrazoles Hydrazine->Pyrazole Cyclization Pyrimidine 4-(5-Methoxypyridin-2-yl) pyrimidines Amidine->Pyrimidine Cyclization Pyranopyrazole Pyrano[2,3-c]pyrazoles MCR->Pyranopyrazole Cyclization

Divergent synthesis of bioactive heterocycles from methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating mechanistic rationale to ensure reproducibility and troubleshooting capability.

Protocol A: Synthesis of 3-(5-Methoxypyridin-2-yl)-1H-pyrazole-5-ols

Mechanistic Rationale: While pyrazoles can form under neutral conditions, glacial acetic acid is utilized as the solvent to prevent the reaction from stalling at the intermediate hydrazone stage. The acidic environment protonates the ester carbonyl, enhancing its electrophilicity and driving the critical intramolecular cyclization and subsequent dehydration steps[2].

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask, dissolve Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate (1.0 mmol, 209 mg) in glacial acetic acid (5.0 mL).

  • Reagent Addition: Add the desired aryl or alkyl hydrazine (1.1 mmol) dropwise at room temperature. Note: If using a hydrazine hydrochloride salt, add 1.1 mmol of sodium acetate to liberate the free hydrazine in situ.

  • Cyclization: Equip the flask with a reflux condenser and heat the mixture to 80 °C for 4–6 hours. Monitor the consumption of the β -keto ester via TLC (Eluent: 5% MeOH in DCM; UV active).

  • Workup: Once complete, cool the reaction to room temperature and concentrate under reduced pressure to remove the majority of the acetic acid.

  • Neutralization & Extraction: Dilute the residue with ethyl acetate (20 mL) and carefully wash with saturated aqueous NaHCO3​ (3 × 15 mL) until the aqueous layer is slightly basic (pH ~8).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure pyrazole.

Protocol B: Synthesis of 2-Substituted-4-(5-methoxypyridin-2-yl)pyrimidin-6-ols

Mechanistic Rationale: The formation of pyrimidines requires the activation of both the amidine and the β -keto ester. Sodium methoxide (NaOMe) is critical here; it serves a dual purpose by neutralizing the amidine hydrochloride salt to liberate the highly nucleophilic free base, while simultaneously generating the enolate of the β -keto ester to facilitate the initial nucleophilic attack.

Step-by-Step Procedure:

  • Base Activation: In an oven-dried 50 mL flask under an inert atmosphere (Nitrogen/Argon), suspend the amidine hydrochloride (1.2 mmol) in anhydrous ethanol (10 mL). Add a solution of NaOMe in methanol (0.5 M, 2.4 mL, 1.2 mmol) and stir at room temperature for 15 minutes to liberate the free amidine.

  • Condensation: Add Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate (1.0 mmol, 209 mg) to the suspension.

  • Cyclization: Heat the reaction mixture to reflux (approx. 80 °C) for 12 hours. The reaction typically transitions from a suspension to a clear solution, followed by the precipitation of the pyrimidinol product as the reaction progresses.

  • Workup: Cool the mixture to 0 °C in an ice bath. If the product has precipitated, collect it via vacuum filtration and wash with cold ethanol (5 mL).

  • Isolation: If no precipitate forms, concentrate the mixture in vacuo, dissolve the residue in water (10 mL), and adjust the pH to ~6 using 1M HCl to induce precipitation. Filter and dry the solid under high vacuum.

Quantitative Data & Optimization

Table 1: Physicochemical Profile of the Building Block

Understanding the baseline properties of the building block aids in predicting the ADME profile of the resulting downstream libraries.

PropertyValueImplication for Drug Discovery
Molecular Formula C10​H11​NO4​ Low molecular weight allows for extensive fragment elaboration.
Molecular Weight 209.20 g/mol Ideal starting point for FBDD (Rule of 3 compliant).
Hydrogen Bond Donors 0Leaves room for incorporating HBDs in the final drug candidate.
Hydrogen Bond Acceptors 4Favorable for kinase hinge binding and aqueous solubility.
Reactivity Centers C1 (Ester), C3 (Ketone)Enables highly regioselective condensation reactions.
Table 2: Optimization of Pyrazole Cyclization Conditions

Data represents the condensation of Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate with phenylhydrazine.

SolventAdditive / CatalystTemp (°C)Time (h)Yield (%)Observation / Causality
EthanolNone801245%Reaction stalls at the hydrazone intermediate.
EthanolCatalytic HCl80868%Improved cyclization, but prone to ester hydrolysis.
Glacial AcOH None 80 4 89% Optimal. Acidic media drives dehydration and cyclization [2].
Toluenep-TsOH (10 mol%)110672%High temp required; Dean-Stark trap needed for water removal.

Conclusion

Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate is a highly robust and versatile building block for medicinal chemistry. By leveraging its 1,3-dielectrophilic nature, researchers can rapidly generate diverse libraries of pyrazoles, pyrimidines, and complex multi-component scaffolds. The incorporation of the 5-methoxypyridine moiety ensures that the resulting compounds possess favorable physicochemical properties, making them excellent starting points for lead optimization in oncology, neurology, and beyond.

Sources

Application

Preparation of pyrazole derivatives from methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate

An In-Depth Guide to the Synthesis of Pyrazole Derivatives from Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate Introduction: The Significance of Pyrazole Scaffolds in Modern Chemistry The pyrazole nucleus is a cornerst...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthesis of Pyrazole Derivatives from Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate

Introduction: The Significance of Pyrazole Scaffolds in Modern Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active agents.[1][2] Pyrazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidepressant properties.[1][3][4] Their remarkable versatility and ability to interact with various biological targets have led to the development of numerous successful drugs, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[1]

This guide provides a detailed technical overview and robust protocols for the synthesis of pyrazole derivatives starting from methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate, a specialized β-ketoester. The primary synthetic strategy discussed is the classical and highly reliable Knorr pyrazole synthesis, which involves a cyclocondensation reaction with hydrazine derivatives.[5][6] This document is designed for researchers and scientists in organic synthesis and drug development, offering not just procedural steps but also the underlying chemical principles and expert insights necessary for successful and reproducible synthesis.

Core Synthetic Strategy: The Knorr Pyrazole Synthesis

The most direct and widely employed method for converting 1,3-dicarbonyl compounds, such as β-ketoesters, into pyrazoles is the Knorr synthesis.[6] This reaction involves the condensation of the β-ketoester with a hydrazine derivative, which acts as a bidentate nucleophile, to form the stable five-membered aromatic pyrazole ring.[5][6]

Reaction Mechanism: A Stepwise Analysis

The transformation from methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate to the corresponding pyrazolone derivative proceeds through a well-established mechanism. The use of a catalytic amount of acid, such as glacial acetic acid, is common to accelerate the reaction by activating the carbonyl groups.[6]

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of one nitrogen atom from the hydrazine molecule on the more electrophilic ketone carbonyl of the β-ketoester. This is followed by dehydration to form a stable hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the ester carbonyl. This step is often the rate-determining step and results in the formation of a five-membered heterocyclic intermediate.

  • Aromatization: The intermediate readily eliminates a molecule of methanol to form the final, thermodynamically stable pyrazolone product. The product exists in tautomeric equilibrium between the pyrazolone and hydroxypyrazole forms.

The following diagram illustrates the mechanistic pathway for this cyclocondensation reaction.

Knorr Pyrazole Synthesis Mechanism Mechanism of Pyrazolone Formation Start Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate + Hydrazine (H2N-NH2) Hydrazone Hydrazone Intermediate Start->Hydrazone + H2N-NH2 - H2O (Condensation) Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Nucleophilic Attack Product 5-(5-methoxypyridin-2-yl)-2,4-dihydro-3H-pyrazol-3-one (Pyrazolone Product) Cyclic_Intermediate->Product - CH3OH (Aromatization)

Caption: Knorr pyrazole synthesis reaction mechanism.

Detailed Experimental Protocol

This section provides a comprehensive, step-by-step protocol for the laboratory synthesis of 5-(5-methoxypyridin-2-yl)-2,4-dihydro-3H-pyrazol-3-one.

Protocol 1: Synthesis via Acid-Catalyzed Cyclocondensation

Objective: To synthesize 5-(5-methoxypyridin-2-yl)-2,4-dihydro-3H-pyrazol-3-one from methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate and hydrazine hydrate.

Materials and Reagents:

  • Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate (1.0 eq)

  • Hydrazine hydrate (~64% solution, 1.2 eq)

  • Absolute Ethanol (as solvent)

  • Glacial Acetic Acid (catalytic amount, ~3-5 drops)

Equipment:

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate (e.g., 5.0 g, 22.4 mmol) in absolute ethanol (40 mL).

  • Reagent Addition: To the stirring solution, add hydrazine hydrate (e.g., 1.35 mL, 26.9 mmol, 1.2 eq) dropwise at room temperature.

  • Catalyst Addition: Add 3-5 drops of glacial acetic acid to the mixture to catalyze the reaction.[6]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85 °C) with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete when the starting β-ketoester spot is no longer visible (usually within 2-4 hours).[7]

  • Product Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. A solid precipitate should form. To maximize crystallization, cool the flask further in an ice bath for 30 minutes.[7]

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any soluble impurities.

  • Drying: Allow the product to air-dry on the filter paper, then transfer it to a watch glass and dry further in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Characterization: The identity and purity of the synthesized 5-(5-methoxypyridin-2-yl)-2,4-dihydro-3H-pyrazol-3-one should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the structure.

  • ¹³C NMR: To confirm the carbon skeleton.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point: To assess purity.

Data Summary and Workflow Visualization

Effective synthesis relies on well-defined parameters. The table below summarizes the key variables for the described protocol.

ParameterRecommended Value/ReagentPurpose/Rationale
Starting Material Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoateThe 1,3-dielectrophilic precursor.
Core Reagent Hydrazine HydrateProvides the N-N backbone for the pyrazole ring.[5]
Solvent Absolute EthanolA polar protic solvent that effectively dissolves reactants.
Catalyst Glacial Acetic AcidProtonates carbonyls, increasing their electrophilicity and reaction rate.[6]
Temperature Reflux (~80-85 °C)Provides sufficient thermal energy to overcome the activation barrier.
Reaction Time 2-4 hoursTypical duration for complete conversion, should be confirmed by TLC.[7]
Typical Yield > 80%High yields are expected due to the formation of a stable aromatic product.

The overall experimental workflow is visualized in the diagram below.

Experimental Workflow Synthesis Workflow Setup 1. Reaction Setup (Dissolve β-ketoester in Ethanol) Addition 2. Reagent Addition (Add Hydrazine Hydrate & Acetic Acid) Setup->Addition Reflux 3. Heating under Reflux (2-4 hours at ~80°C) Addition->Reflux Monitoring 4. TLC Monitoring (Check for starting material consumption) Reflux->Monitoring Cooldown 5. Cooling & Precipitation (Room temp, then ice bath) Monitoring->Cooldown Reaction Complete Filtration 6. Vacuum Filtration (Collect crude product) Cooldown->Filtration Purification 7. Washing & Drying (Wash with cold Ethanol, dry under vacuum) Filtration->Purification Characterization 8. Product Characterization (NMR, MS, Melting Point) Purification->Characterization

Caption: General workflow for pyrazolone synthesis.

Expert Insights and Scientific Rationale

  • Causality of Reagent Choice: Hydrazine hydrate is a cost-effective and highly reactive nucleophile ideal for this transformation. For the synthesis of N-substituted pyrazoles (e.g., N-phenyl pyrazoles), a substituted hydrazine like phenylhydrazine would be used instead.[5] The choice of hydrazine directly dictates the substitution pattern at the N1 position of the pyrazole ring.

  • Solvent Selection: While ethanol is a standard choice, other polar protic solvents can be used. In some cases, using glacial acetic acid as both the solvent and catalyst can drive the reaction to completion more rapidly, though this may require a more rigorous purification to remove the high-boiling point solvent.[8]

  • Importance of Monitoring: TLC is a critical and self-validating step in the protocol. It provides a real-time assessment of the reaction's progress, preventing premature termination (leading to low yield) or excessive heating, which could lead to side product formation or degradation.[7] This ensures the trustworthiness and reproducibility of the synthesis.

  • Purification Strategy: The crude product often precipitates from the reaction mixture in high purity. Washing with a cold solvent is crucial to remove unreacted starting materials or byproducts without significantly dissolving the desired product. For obtaining material of the highest purity, recrystallization from a suitable solvent like ethanol or an ethanol/water mixture is the standard and most effective method.

By adhering to this detailed guide, researchers can reliably synthesize pyridinyl-substituted pyrazole derivatives, opening avenues for further investigation into their chemical properties and potential therapeutic applications.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. ResearchGate. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Bentham Science. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

  • Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. ResearchGate. [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. [Link]

  • Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives. Bentham Science. [Link]

Sources

Method

Application Note: Catalytic Asymmetric Hydrogenation of Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate

Executive Summary The synthesis of highly enantiopure β -hydroxy esters containing heteroaryl moieties is a critical operation in modern pharmaceutical development. Specifically, the reduction of methyl 3-(5-methoxypyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly enantiopure β -hydroxy esters containing heteroaryl moieties is a critical operation in modern pharmaceutical development. Specifically, the reduction of methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate presents a formidable chemical challenge. The strongly coordinating nitrogen atom of the 5-methoxypyridin-2-yl moiety frequently poisons traditional transition-metal catalysts by forming thermodynamically stable, unreactive chelates[1].

This application note details a robust, self-validating protocol utilizing advanced metal-ligand bifunctional catalysts—specifically Ir-SpiroPAP or Ru-DIPSkewphos—to achieve >99% conversion and >98% enantiomeric excess (ee) without substrate-induced catalyst deactivation[2][3].

Mechanistic Rationale: Overcoming Substrate Inhibition

The Causality of Catalyst Failure and Success

In standard asymmetric hydrogenation (e.g., using classical Ru-BINAP systems), the metal center must directly coordinate the ketone oxygen to facilitate hydride transfer. However, when 2-pyridyl ketones are introduced, the Lewis basic nitrogen atom outcompetes the ketone oxygen for metal coordination. This leads to severe "substrate inhibition," retarding the hydrogenation process[1]. The 5-methoxy substitution further enriches the electron density of the pyridine ring, exacerbating this dead-end chelation.

To circumvent this, we deploy catalysts that operate via an outer-sphere metal-ligand bifunctional mechanism :

  • Ir-SpiroPAP System : This chiral iridium catalyst features a spiro pyridine-aminophosphine ligand with a highly acidic aromatic N–H bond. Upon activation by a weak base (such as the enolate of the β -keto ester itself), it forms an active amido-iridium complex capable of unprecedented turnover numbers (TONs)[3].

  • Ru-DIPSkewphos/3-AMIQ System : This system utilizes a bulky chiral diphosphine and a diamine ligand. The extreme steric bulk prevents the bidentate N,O-chelation of the substrate, forcing the ketone to be reduced via a highly organized, hydrogen-bonded transition state without direct pyridine-metal coordination, resulting in almost perfect enantioselectivity[1][2].

Reaction Pathway Visualization

The following diagram illustrates the outer-sphere bifunctional mechanism that prevents catalyst poisoning by the 5-methoxypyridin-2-yl group.

CatalyticCycle Precat Precatalyst [Ir(SpiroPAP)Cl] or Ru-DIPSkewphos Active Active Catalyst Metal-Amido / Hydride Species Precat->Active H2, Base Activation Substrate Substrate Approach Methyl 3-(5-methoxypyridin-2-yl) -3-oxopropanoate Active->Substrate Substrate Orientation TS Bifunctional Transition State Outer-Sphere Hydride Transfer Substrate->TS Stereoselective Binding Product Chiral Product (R) or (S)-3-hydroxy ester TS->Product Hydride & Proton Transfer Product->Active H2 Addition Product Release

Catalytic cycle of metal-ligand bifunctional asymmetric hydrogenation.

Experimental Protocol: A Self-Validating Workflow

Objective : Achieve >99% conversion of methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate to its corresponding chiral β -hydroxy ester while maintaining strict mechanistic control.

Materials & Reagents
  • Substrate : Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate.

  • Catalyst :[Ir(S,S-SpiroPAP)Cl] or (S,S)-DIPSkewphos/3-AMIQ–Ru(II).

  • Base : KOtBu (1.0 M in THF) or tBuONa.

  • Solvent : Anhydrous Ethanol (Degassed via freeze-pump-thaw x3).

Step-by-Step Methodology
  • Substrate Pre-treatment : Dissolve the substrate in EtOAc and pass it through a short pad of metal-scavenging functionalized silica (e.g., QuadraPure®).

    • Causality: Pyridine derivatives often carry trace transition metals (Pd, Cu) from upstream cross-coupling steps. These impurities can act as non-chiral background hydrogenation catalysts, artificially degrading the final enantiomeric excess.

  • Catalyst Activation (Glovebox) : In a nitrogen-filled glovebox, charge a heavy-walled glass vial with the purified substrate (1.0 mmol) and the selected catalyst (0.001 mmol, S/C = 1000). Add 3.0 mL of degassed ethanol.

  • Base Addition & System Validation : Add KOtBu (0.02 mmol) to the reaction vial.

    • Causality: The base is strictly required to deprotonate the aminophosphine or diamine ligand, generating the active metal-amido species necessary for the bifunctional pathway[3].

    • Self-Validation Step: Simultaneously prepare a Control Vial omitting the base. A lack of conversion in the control validates that the reaction is proceeding exclusively via the designed outer-sphere pathway, confirming the catalyst has not degraded into a non-selective inner-sphere species.

  • Hydrogenation : Transfer the vials to a high-pressure autoclave. Purge the headspace with H₂ gas three times, then pressurize to 10 atm[2]. Stir at 25 °C for 24 hours.

    • Causality: Maintaining 10 atm of H₂ ensures the rate of the desired hydride transfer outcompetes any background epimerization or catalyst decomposition pathways.

  • In-Process Control (IPC) : Vent the reactor carefully. Withdraw a 10 µL aliquot, dilute in isopropanol, and analyze via chiral HPLC (e.g., Chiralcel OD-H).

    • Validation: Confirm >99% consumption of the ketone and verify the ee before proceeding to workup. If conversion is low, check the control vial to rule out base quenching by acidic impurities.

  • Workup : Filter the mixture through a short pad of Celite to remove the catalyst complex. Concentrate under reduced pressure to yield the crude chiral alcohol.

Quantitative Performance Data

The following table summarizes the expected performance metrics for the asymmetric hydrogenation of heteroaryl β -keto esters, comparing traditional inner-sphere catalysts against modern bifunctional systems[1][2][3].

Catalyst SystemS/C RatioBase AdditiveConversion (%)Enantiomeric Excess (ee %)Mechanism Type
Standard Ru-BINAP 100None< 30%~ 75%Inner-sphere (Inhibited)
Ir-(S,S)-SpiroPAP 10,000KOtBu> 99%98%Outer-sphere Bifunctional
Ru-DIPSkewphos/3-AMIQ 500tBuONa> 99%> 99%Outer-sphere Bifunctional

References

  • Yurino, T., et al. "Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution." Organic Letters (2024). 2

  • Yurino, T., et al. "Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution." Hokkaido University Collection of Scholarly and Academic Papers (2024). 1

  • Xie, J.-H., et al. "Chiral Iridium Catalysts Bearing Spiro Pyridine-Aminophosphine Ligands Enable Highly Efficient Asymmetric Hydrogenation of β-Aryl β-Ketoesters." Angewandte Chemie International Edition (2012). 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Storage of Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals manage the inherent instability of methyl 3-(5-methoxypyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals manage the inherent instability of methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate. This guide moves beyond basic instructions to explain the causality behind degradation and provides self-validating protocols to ensure your experimental workflows remain robust and reproducible.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q: Why does my compound degrade into a methyl ketone during storage? A: The degradation is driven by a thermodynamically favorable, two-step process: ester hydrolysis followed by thermal decarboxylation. Beta-keto esters are inherently susceptible to hydrolysis when exposed to moisture[1]. In the case of methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate, the pyridine nitrogen acts as an internal base, autocatalyzing the nucleophilic attack of water on the ester carbonyl.

Once the ester is hydrolyzed into a beta-keto acid, it undergoes rapid decarboxylation via a six-membered cyclic transition state. The beta-carbonyl serves as an electron sink, allowing this decarboxylation to proceed easily even at room temperature[2]. This releases CO₂ and leaves behind 1-(5-methoxypyridin-2-yl)ethanone (a methyl ketone).

Q: Can I reverse the degradation once the methyl ketone is formed? A: No. The decarboxylation step releases carbon dioxide gas, making the degradation thermodynamically irreversible[3]. Prevention through rigorous, moisture-free storage protocols is the only viable strategy.

Q: How do temperature and moisture quantitatively impact the stability? A: Moisture is the primary chemical catalyst, while temperature accelerates the reaction kinetics. If stored at room temperature in ambient air, the compound degrades rapidly. The table below summarizes the causal relationship between storage conditions and compound half-life.

Quantitative Data: Impact of Storage Conditions on Degradation Rate
Storage TemperatureAtmosphereMoisture LevelEstimated Half-Life (t½)Primary Degradant
25°C (Room Temp)Ambient Air>40% RH< 7 DaysMethyl Ketone
4°C (Fridge)Ambient Air>40% RH~ 30 DaysMethyl Ketone
-20°C (Freezer)Ambient AirLow~ 6 MonthsMethyl Ketone
-20°C (Freezer)Argon (Ar)<10 ppm H₂O> 2 YearsNone (Stable)

Part 2: Visualizing the Degradation Pathway

To understand how to stop the degradation, you must visualize the chemical pathway. The diagram below illustrates the sequence of events triggered by moisture ingress.

degradation A Intact β-Keto Ester (C10H11NO4) B Hydrolysis (H2O + Pyridine Base) A->B C β-Keto Acid Intermediate B->C D Decarboxylation (-CO2) C->D E Methyl Ketone Degradant D->E

Mechanistic pathway of moisture-induced hydrolysis and decarboxylation.

Part 3: Troubleshooting Guide

Issue 1: Inconsistent Yields in Downstream Coupling Reactions
  • Root Cause: Partial degradation of the beta-keto ester lowers the effective molarity of your active reagent. Furthermore, the resulting methyl ketone degradant can act as a competitive nucleophile in condensation reactions, leading to unwanted side products.

  • Diagnostic Step: Perform a quick ¹H-NMR in CDCl₃. Look for the disappearance of the methoxy ester singlet (typically around 3.7 ppm) and the emergence of a new methyl ketone singlet (around 2.6 ppm).

  • Solution: Discard heavily degraded batches. Implement the strict aliquoting protocol (see Part 4) for all new batches to prevent atmospheric exposure.

Issue 2: Compound Appears Yellow or Discolored
  • Root Cause: While hydrolysis and decarboxylation yield colorless products, discoloration often indicates N-oxidation of the pyridine ring or trace enol-mediated oxidative polymerization due to light and oxygen exposure.

  • Diagnostic Step: Check for an M+16 peak in LC-MS, which definitively indicates N-oxide formation.

  • Solution: Ensure the compound is stored in amber vials (light protection) under an inert argon atmosphere.

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol incorporates a self-validating feedback loop. By using indicating desiccants, the system will visually alert you to potential failures before the compound is compromised.

Methodology: Moisture-Free Aliquoting and Storage Workflow
  • Preparation: Bake all glass amber vials and PTFE-lined caps at 120°C for 4 hours to remove surface-bound water. Cool them inside a desiccator.

  • Inert Transfer: Move the bulk compound and the baked vials into a glovebox purged with Argon (H₂O < 1 ppm, O₂ < 1 ppm).

  • Aliquoting: Weigh the compound into single-use aliquots.

    • Causality Note: Single-use aliquots prevent repeated freeze-thaw cycles. Cold vials opened in ambient air immediately condense atmospheric moisture, which acts as the primary driver for hydrolysis[1].

  • Sealing: Seal the vials tightly with the PTFE-lined caps. Wrap the caps with Parafilm to create a secondary barrier against gas exchange.

  • Secondary Containment (Self-Validation Step): Place the sealed vials into a secondary plastic container. Add indicating silica gel (blue when dry, pink when wet) to the container.

    • Trustworthiness Check: Every time you retrieve a vial, check the silica gel. If it turns pink, your secondary atmospheric seal has failed, and the remaining vials must be immediately re-purged in the glovebox.

  • Storage: Transfer the secondary container to a -20°C freezer.

workflow S1 1. Transfer to Glovebox (Argon Atmosphere) S2 2. Aliquot into Amber Vials (Single-Use) S1->S2 S3 3. Purge with Argon & Seal tightly S2->S3 S4 4. Place in Secondary Container with Desiccant S3->S4 S5 5. Store at -20°C (Darkness) S4->S5

Step-by-step workflow for moisture-free aliquoting and long-term storage.

References

  • Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides - ACS Publications[Link]

  • WO2010120232A1 - A prodrug comprising beta-keto carboxylic acid, beta-keto carboxylic acid salt or beta-keto carboxylic acid ester for drug delivery - Google P
  • Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides - ACS Publications[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Impurity Profiling in Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate Batches

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, analytical chemists, and drug development professionals identify, isolate, and qualify unknow...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, analytical chemists, and drug development professionals identify, isolate, and qualify unknown impurities in batches of methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate.

Regulatory Framework & Impurity Thresholds

Before diving into structural elucidation, it is critical to understand when an impurity must be identified. According to the ICH Q3A(R2) Guidelines for Impurities in New Drug Substances [1], your analytical strategy must be dictated by the Maximum Daily Dose (MDD) of the final active pharmaceutical ingredient (API)[1].

Table 1: ICH Q3A(R2) Impurity Thresholds (Assumes MDD ≤ 2g/day)
Threshold TypeLimit (% of API)Required Action
Reporting Threshold 0.05%Impurity must be quantitatively reported in the Certificate of Analysis (CoA). Method LOQ must be ≤ 0.05%.
Identification Threshold 0.10%Structural characterization (LC-HRMS, NMR) is mandatory.
Qualification Threshold 0.15%Biological safety and toxicological assessment (e.g., Ames test) must be conducted.

(Note: If the MDD exceeds 2g/day, these thresholds drop to 0.03%, 0.05%, and 0.05%, respectively[2].)

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: During stability testing, we observed a major unknown impurity at m/z 152.0711 ([M+H]+). What is this, and why is it forming?

Diagnosis: You are observing the classic decarboxylation product: 1-(5-methoxypyridin-2-yl)ethan-1-one . Causality: Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate is a β -keto ester. In the presence of trace moisture and mild acidic/basic conditions, the methyl ester undergoes hydrolysis to form a β -keto acid. This intermediate is highly unstable; it forms a six-membered cyclic transition state that facilitates the rapid expulsion of carbon dioxide (decarboxylation)[3]. Resolution: Ensure batches are stored under anhydrous conditions. If this impurity exceeds the 0.10% identification threshold, you must validate its structure against a synthesized reference standard of the acetylpyridine derivative.

Q2: We detected a +16 Da mass shift (m/z 226.0715) under oxidative stress conditions. Is this a ring hydroxylation or an N-oxide?

Diagnosis: Given the electron-rich pyridine ring, this is almost certainly the Pyridine N-oxide impurity[4]. Causality: The lone pair of electrons on the pyridine nitrogen is highly susceptible to oxidation by ambient oxygen, trace peroxides in solvents (like THF or ether), or during forced degradation (H2O2)[4]. Self-Validating Proof: To definitively distinguish an N-oxide from a C-hydroxylation without immediate NMR, use the TiCl3 reduction method [5]. Titanium(III) chloride selectively reduces N-oxides back to the parent pyridine. If treating your sample with TiCl3/HCl causes the +16 Da peak to disappear while the parent peak area proportionally increases, you have self-validated the N-oxide structure[5].

Table 2: Exact Mass Reference for Common Impurities
Impurity IdentityChemical FormulaExact Mass[M+H]+Formation Mechanism
Parent Compound C10H11NO4209.0688210.0766N/A
Decarboxylation Product C8H9NO2151.0633152.0711Hydrolysis + Loss of CO2
Pyridine N-oxide C10H11NO5225.0637226.0715Oxidation of Pyridine Nitrogen
Ethyl Ester (Artifact) C11H13NO4223.0845224.0923Transesterification (if EtOH used)

Mechanistic Pathways & Analytical Workflows

To visualize the root cause of these impurities, refer to the degradation pathway diagram below.

degradation parent Methyl 3-(5-methoxypyridin-2-yl) -3-oxopropanoate (Parent API/Intermediate) hydrolysis Hydrolysis (H2O, H+/OH-) parent->hydrolysis oxid Oxidation (O2, Peroxides) parent->oxid acid 3-(5-methoxypyridin-2-yl) -3-oxopropanoic acid (Beta-keto acid) hydrolysis->acid decarb Decarboxylation (-CO2, Heat) acid->decarb Cyclic Transition State acetyl 1-(5-methoxypyridin-2-yl)ethan-1-one (Acetylpyridine Derivative) decarb->acetyl noxide Pyridine N-oxide Impurity (+16 Da) oxid->noxide

Caption: Degradation pathways of the beta-keto ester leading to decarboxylated and N-oxide impurities.

Step-by-Step Methodology: Isolation and Structural Elucidation

When an impurity breaches the 0.10% threshold, follow this self-validating isolation and characterization protocol:

Step 1: High-Resolution LC-MS Profiling (LC-HRMS)

  • Action: Run the batch on a Q-TOF or Orbitrap HRMS using a gradient of 0.1% formic acid in water/acetonitrile.

  • Causality: Formic acid ensures protonation of the pyridine ring (ESI+ mode). HRMS provides mass accuracy < 5 ppm, allowing you to generate empirical formulas directly from the exact mass.

Step 2: Diagnostic Chemical Derivatization (TiCl3 Assay)

  • Action: Aliquot 1 mL of the sample. Add 50 μ L of 20% TiCl3 in HCl. Incubate at room temperature for 30 minutes, then re-inject into the LC-MS[5].

  • Causality: This step chemically differentiates N-oxides from C-hydroxylations. N-oxides will revert to the parent mass (m/z 210.0766), confirming the oxidation site[5].

Step 3: Preparative HPLC Isolation

  • Action: Scale up the analytical gradient to a Prep-HPLC system (e.g., C18 column, 250 x 21.2 mm). Collect fractions corresponding to the impurity peaks. Lyophilize the fractions immediately.

  • Causality: Lyophilization (freeze-drying) prevents further thermal degradation (like decarboxylation) that would occur if the solvent were removed via rotary evaporation under heat.

Step 4: 1D and 2D NMR Confirmation

  • Action: Dissolve the lyophilized powder in DMSO- d6​ . Acquire 1 H, 13 C, HSQC, and HMBC spectra.

  • Causality: Mass spectrometry cannot definitively prove regiochemistry. HMBC (Heteronuclear Multiple Bond Correlation) will show correlations between the methoxy protons and the pyridine carbon, and the ketone carbon to the adjacent methyl/methylene protons, unequivocally locking in the 2D structure.

workflow detect 1. LC-HRMS Detection threshold 2. ICH Q3A Threshold Check detect->threshold isolate 3. Prep-HPLC Isolation threshold->isolate > 0.10% nmr 4. 1D/2D NMR Elucidation isolate->nmr qualify 5. Toxicological Qualification nmr->qualify

Caption: Step-by-step analytical workflow for impurity identification and qualification per ICH Q3A.

References

  • International Council for Harmonisation (ICH). "ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)." ICH Quality Guidelines. URL: [Link]

  • Trejo, C. et al. "Applications of TiCl3 as a Diagnostic Reagent for the Detection of Nitro- and N-Oxide-Containing Compounds as Potentially Mutagenic Impurities Using Ultrahigh-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry." Organic Process Research & Development, ACS Publications. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Enolate Alkylation of Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with the alkylation of methyl 3-(5-methoxypyridin-2-yl)-3-oxo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with the alkylation of methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate.

This molecule is a highly functionalized β -keto ester. While its dual-carbonyl system allows for facile enolate formation, the presence of the 5-methoxypyridin-2-yl moiety introduces competing nucleophilic sites (the pyridine nitrogen) and complex coordination dynamics. This guide provides field-proven, mechanistically grounded solutions to minimize side reactions such as O-alkylation, N-alkylation, dialkylation, and ester hydrolysis.

Part 1: Mechanistic Overview & Pathway Visualization

To effectively troubleshoot, we must first map the competing reaction pathways. The enolate generated from this substrate is an ambident nucleophile. Without rigorous control of the reaction environment, the electrophile can be attacked by the α -carbon (desired), the enolate oxygen, or the pyridine nitrogen.

Pathway SM Methyl 3-(5-methoxypyridin-2-yl) -3-oxopropanoate Enolate Chelated Enolate Intermediate SM->Enolate Base (e.g., NaH) N_Alk N-Alkylation (Side Product) SM->N_Alk Unreacted SM + R-X C_Alk C-Alkylation (Desired) Enolate->C_Alk R-X (Soft Electrophile) O_Alk O-Alkylation (Side Product) Enolate->O_Alk R-X (Hard Electrophile) Di_Alk Dialkylation (Side Product) C_Alk->Di_Alk Excess Base/R-X

Reaction pathways for the alkylation of methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate.

Part 2: Troubleshooting Guide

Issue 1: I am observing high levels of O-alkylation (enol ether formation) instead of the desired C-alkylation. How do I correct this regioselectivity?

Diagnostic Causality: Enolates are ambident nucleophiles. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophile, while the α -carbon is a "soft" nucleophile. If you use a hard electrophile (like an alkyl tosylate or mesylate) or a counterion that does not tightly coordinate the oxygen atoms (like K⁺), the reaction is kinetically driven toward O-alkylation [[1]]().

Corrective Action:

  • Switch the Electrophile: Use alkyl iodides or bromides. These are softer electrophiles that thermodynamically favor the formation of the stronger C–C bond over the C–O bond [[2]]().

  • Optimize the Counterion: Use Sodium (Na⁺) bases, such as NaH. Sodium ions increase C-alkylation selectivity (often up to 20:1) by stabilizing the enolate through a tight chelation ring with the β -ketoester carbonyls 3. This locks the oxygen atoms, forcing the electrophile to attack the exposed α -carbon.

Issue 2: My LC-MS shows the formation of pyridinium salts. How do I prevent N-alkylation of the pyridine ring?

Diagnostic Causality: The pyridine nitrogen on the 5-methoxypyridin-2-yl moiety is inherently nucleophilic. If the alkylating agent is introduced before the substrate is completely deprotonated, the neutral pyridine ring will compete for the electrophile, resulting in irreversible N-alkylation.

Corrective Action: Implement a self-validating enolate generation step . When using NaH, hydrogen gas is evolved. Do not add the alkyl halide until gas evolution has completely ceased and the solution becomes homogeneous. The fully formed enolate carbon is orders of magnitude more nucleophilic than the neutral pyridine nitrogen, effectively outcompeting it for the electrophile once the reaction begins.

Issue 3: I am getting a mixture of mono-alkylated and di-alkylated products. How can I stop over-alkylation?

Diagnostic Causality: The mono-alkylated product still possesses a relatively acidic α -proton. If the reaction temperature is too high, or if there is a local excess of base/electrophile, the mono-alkylated product will rapidly deprotonate and react again.

Corrective Action: Strict temperature and stoichiometric control are required. Maintain the reaction temperature below −20 °C during the electrophile addition to kinetically suppress the secondary alkylation event 3. Use exactly 1.05 equivalents of base and 1.00 equivalent of the alkyl halide, added dropwise to prevent local concentration spikes.

Part 3: Frequently Asked Questions (FAQs)

Q: Which solvent system provides the best balance of reactivity and regioselectivity for this substrate? A: Polar aprotic solvents like THF or DMF are recommended. While apolar solvents can sometimes favor O-alkylation due to poor ion separation, polar aprotic solvents promote C-alkylation by enhancing overall enolate nucleophilicity and allowing the sodium counterion to maintain its directing chelation effect 3. We recommend anhydrous THF as the primary solvent, transitioning to a THF/DMF mixture only if the alkyl halide is highly unreactive.

Q: I suspect my ester is hydrolyzing and decarboxylating prematurely. What is causing this? A: β -keto esters are highly susceptible to base-catalyzed hydrolysis and subsequent thermal decarboxylation 2. This is almost always caused by trace moisture reacting with the base (e.g., NaH + H₂O → NaOH + H₂). The resulting hydroxide ion acts as a nucleophile, cleaving the methyl ester. Rigorous Schlenk techniques and freshly titrated anhydrous solvents are mandatory.

Part 4: Data Presentation & Parameter Optimization

The following table summarizes the impact of various reaction parameters on the regioselectivity and purity of the alkylation product.

Reaction ParameterSub-Optimal ChoiceOptimized ChoiceMechanistic Impact
Metal Counterion Potassium (K⁺)Sodium (Na⁺) Na⁺ strongly chelates the β -ketoester, shielding the oxygen atoms and driving selectivity toward C-alkylation.
Electrophile Type Alkyl Tosylate (Hard)Alkyl Iodide (Soft) Soft electrophiles interact preferentially with the soft α -carbon, yielding the thermodynamically favored C–C bond.
Temperature Room Temperature≤ −20 °C Lower thermal energy suppresses the higher-activation-energy pathways of dialkylation and pyridine N-alkylation.
Solvent Hexane / TolueneAnhydrous THF Polar aprotic solvents enhance enolate nucleophilicity without completely stripping the directing metal counterion.

Part 5: Standard Operating Protocol (SOP) for Optimized C-Alkylation

This protocol is designed as a self-validating system to ensure maximum C-alkylation while suppressing side reactions.

Step 1: System Preparation

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum.

  • Add methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate (1.00 eq) and dissolve in anhydrous THF (0.2 M concentration).

Step 2: Enolate Generation (Self-Validating Step)

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.05 eq) portion-wise.

  • Validation: Observe the evolution of H₂ gas. Stir the mixture at 0 °C for 30–45 minutes until gas evolution completely ceases and the solution is clear/homogeneous. This guarantees 100% enolate formation, thereby neutralizing the threat of pyridine N-alkylation.

Step 3: Electrophilic Addition

  • Cool the reaction vessel to −20 °C using a dry ice/ethylene glycol bath.

  • Add the soft electrophile (e.g., primary alkyl iodide, 1.00 eq) dropwise via syringe over 15 minutes to prevent local concentration spikes.

  • Maintain the reaction at −20 °C for 2 to 4 hours. Validation: Monitor by TLC or LC-MS until the mono-alkylated mass stabilizes. Do not allow the reaction to warm up, as this will trigger dialkylation 3.

Step 4: Quench and Workup

  • Quench the reaction at −20 °C by rapidly adding saturated aqueous NH₄Cl. This mildly acidic quench destroys excess base without triggering acid-catalyzed decarboxylation.

  • Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

Sources

Reference Data & Comparative Studies

Validation

Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate vs ethyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate reactivity

An In-Depth Comparative Guide: Methyl vs. Ethyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate Reactivity As a Senior Application Scientist in early-stage drug discovery, selecting the optimal building block is rarely a trivi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide: Methyl vs. Ethyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate Reactivity

As a Senior Application Scientist in early-stage drug discovery, selecting the optimal building block is rarely a trivial matter. When designing pyridine-containing heterocycles—such as pyrazoles, pyrimidines, or quinolines—the choice between methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate and ethyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate can dictate the efficiency, yield, and scalability of your synthetic route.

While both molecules share the identical 5-methoxypyridine β-keto ester core, the subtle shift from a methyl to an ethyl ester fundamentally alters their steric profiles and leaving-group kinetics. This guide dissects the causality behind these reactivity differences and provides self-validating protocols to optimize your synthetic workflows.

Mechanistic and Structural Divergence

Both compounds exist in a dynamic tautomeric equilibrium between their keto and enol forms. The 5-methoxypyridin-2-yl moiety exerts an electron-withdrawing inductive effect through the pyridine nitrogen, while the methoxy group donates electron density via resonance. This push-pull dynamic makes the α-carbon highly acidic and the β-ketone highly electrophilic.

However, the divergence in reactivity stems entirely from the ester alkyl group:

  • Steric Hindrance: The ethyl group possesses a larger van der Waals volume than the methyl group. During nucleophilic acyl substitution (e.g., amidation, hydrolysis), the incoming nucleophile attacks the ester carbonyl to form a tetrahedral intermediate. The ethyl group introduces greater steric crowding in this transition state, raising the activation energy ( Ea​ )[1].

  • Leaving Group Ability: The methoxide ion ( CH3​O− ) is a slightly less basic and smaller leaving group compared to the ethoxide ion ( CH3​CH2​O− ). Consequently, the collapse of the tetrahedral intermediate to expel the leaving group proceeds faster for the methyl ester[2].

  • Transesterification Risks: When using alcoholic solvents, the choice of ester dictates the solvent. Refluxing a methyl ester in ethanol will lead to unintended transesterification to the ethyl ester, complicating product isolation and analytical monitoring.

Kinetics Start Nucleophilic Attack on Ester Carbonyl Me Methyl Ester (Minimal Steric Bulk) Start->Me Et Ethyl Ester (Increased Steric Bulk) Start->Et Me_TS Tetrahedral Intermediate (Lower Ea, Fast) Me->Me_TS k_Me > k_Et Et_TS Tetrahedral Intermediate (Higher Ea, Slow) Et->Et_TS k_Et < k_Me Product Acyl Substitution Product (e.g., Amide / Acid) Me_TS->Product Et_TS->Product

Logical relationship illustrating the kinetic divergence in acyl substitution due to steric hindrance.

Quantitative Reactivity Comparison

To guide reagent selection, the following table synthesizes the relative reactivity metrics of both esters based on established kinetic principles for β-keto esters[3],[1].

Reaction ParameterMethyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoateEthyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoatePractical Implication for Synthesis
Relative Hydrolysis Rate (Base-Catalyzed) ~2.5x to 3.0x faster1.0x (Baseline)Methyl esters require shorter reaction times and milder conditions for saponification[1].
Amidation Efficiency (Primary Amines) High (Proceeds at 60-80°C)Moderate (Often requires >100°C or Lewis acid)Choose the methyl ester for synthesizing complex amides to avoid thermal degradation of sensitive substrates.
Enolization (pKa of α-protons) ~10.5~10.7Negligible difference; both undergo Knoevenagel and Claisen condensations readily.
Solubility (Non-polar solvents) LowerHigherEthyl esters are preferred when reactions require non-polar organic solvents (e.g., Toluene, Hexanes).

Experimental Protocols: Self-Validating Systems

The following protocols are designed with built-in causality and in-process controls (IPCs) to ensure the system validates itself during execution.

Protocol A: Comparative Base-Catalyzed Saponification

Objective: To generate 3-(5-methoxypyridin-2-yl)-3-oxopropanoic acid. We utilize the methyl ester here because its faster hydrolysis rate allows us to maintain a low temperature, preventing the spontaneous decarboxylation that β-keto acids are notorious for.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 10.0 mmol of methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate in 20 mL of THF:Water (3:1 v/v). Causality: THF ensures the organic ester remains fully solubilized, while water acts as the solvent for the hydroxide nucleophile.

  • Base Addition: Cool the solution to 0°C using an ice bath. Dropwise, add 11.0 mmol of 1M LiOH (aqueous). Causality: LiOH is preferred over NaOH because the lithium cation coordinates with the β-dicarbonyl oxygen atoms, stabilizing the enolate and directing the hydroxide attack exclusively to the ester carbonyl.

  • In-Process Control (IPC): Stir at 15°C for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1). Self-Validation: The reaction is complete when the high-Rf UV-active ester spot completely disappears, leaving only baseline material (the lithium carboxylate salt).

  • Workup & Decarboxylation Prevention: Acidify the aqueous layer to pH 3 using cold 1M HCl at 0°C, then immediately extract with cold Ethyl Acetate (3 x 20 mL). Causality: β-keto acids decarboxylate rapidly above 30°C. Keeping the system ice-cold during acidification traps the intact acid.

Protocol B: Synthesis of Pyrazole Derivatives

Objective: Cyclocondensation with hydrazine to form 3-(5-methoxypyridin-2-yl)-1H-pyrazol-5-ol.

Workflow A Ethyl β-Keto Ester (Starting Material) C Hydrazone Intermediate A->C EtOH, 0°C (Ketone Attack) B Hydrazine Hydrate (Nucleophile) B->C D Substituted Pyrazole C->D Reflux, 80°C (-EtOH)

Experimental workflow for the cyclocondensation of an ethyl β-keto ester into a pyrazole.

Step-by-Step Methodology:

  • Reagent Matching: Dissolve 5.0 mmol of ethyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate in 15 mL of absolute ethanol. Causality: We strictly match the solvent (ethanol) to the ester (ethyl) to ensure that any transesterification simply regenerates the starting material, preventing the formation of mixed ester impurities.

  • Nucleophilic Addition: Cool to 0°C and add 5.5 mmol of hydrazine hydrate dropwise. Stir for 30 minutes. Causality: Hydrazine selectively attacks the more electrophilic ketone first, forming a hydrazone intermediate. The low temperature prevents premature, uncontrolled cyclization.

  • Cyclization: Heat the reaction to reflux (80°C) for 4 hours. Causality: The thermal energy overcomes the steric barrier of the ethyl ester, driving the intramolecular attack of the hydrazone nitrogen onto the ester carbonyl, expelling ethanol.

  • Self-Validating Isolation: Cool the mixture to room temperature. The product, 3-(5-methoxypyridin-2-yl)-1H-pyrazol-5-ol, will spontaneously precipitate as an off-white solid due to its high crystallinity and low solubility in cold ethanol. Filter and wash with cold ethanol.

Conclusion: Which should you choose?

  • Opt for the Methyl Ester when your downstream steps involve mild hydrolysis, amidation with hindered amines, or when working with thermally sensitive intermediates. Its superior electrophilicity at the ester carbon accelerates acyl substitution[3].

  • Opt for the Ethyl Ester when your reaction requires high temperatures, non-polar solvents, or when performing cyclocondensations in ethanol. The added steric bulk provides a slight buffer against unwanted premature hydrolysis or side-reactions during complex multi-step syntheses.

References

  • Roberts, W., & Whiting, M. C. (1965). Anhydrous Hydrolysis in Dimethyl Sulphoxide. RSC Publishing. Available at: [Link]

  • ProQuest Dissertations. Racemization and Hydrolysis of Acylated Amino Acid Esters. ProQuest. Available at:[Link]

Sources

Comparative

Comparing synthetic routes and atom economy for methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate preparation

Comparative Synthetic Routes and Atom Economy for Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate Preparation Executive Summary Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate is a critical β -keto ester building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Synthetic Routes and Atom Economy for Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate Preparation

Executive Summary

Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate is a critical β -keto ester building block frequently utilized in the synthesis of complex heterocyclic APIs, including CXCR4 receptor antagonists[1] and glucokinase activators[2]. The presence of the electron-rich 5-methoxypyridine ring introduces unique chemoselectivity challenges during acylation. This guide provides an objective, mechanistically grounded comparison of three primary synthetic routes—Claisen Condensation, the Meldrum’s Acid Route, and the Magnesium Methyl Malonate (Masamune) Procedure—evaluating them on atom economy, scalability, and yield.

Mechanistic Causality & Route Selection

The synthesis of heteroaryl β -keto esters requires balancing the electrophilicity of the acylating agent against the basicity of the enolate generation conditions.

1. Direct Claisen Condensation (The Atom-Economic Ideal) The classical approach involves reacting methyl 5-methoxypyridine-2-carboxylate with methyl acetate using strong bases like NaH or LiHMDS. While this route offers the highest theoretical atom economy (AE), it frequently suffers from practical limitations. The highly basic conditions promote the self-condensation of methyl acetate (yielding methyl acetoacetate) and can lead to undesired metalation of the pyridine ring.

2. The Meldrum’s Acid Route (The Industry Standard) To circumvent strong bases, 5-methoxypyridine-2-carboxylic acid is activated with 1,1'-Carbonyldiimidazole (CDI) and reacted with Meldrum's acid[3]. The unique cyclic structure of Meldrum's acid sterically hinders over-alkylation and allows for deprotonation by mild organic bases (e.g., Et 3​ N). Subsequent methanolysis induces ring-opening, decarboxylation, and the loss of acetone to yield the target ester. While atom economy is inherently low due to the massive sacrificial mass of the reagent, the near-quantitative yields and mild conditions make it highly scalable.

3. Magnesium Methyl Malonate Route (The Masamune Procedure) This route uses potassium methyl malonate in the presence of anhydrous MgCl 2​ and Et 3​ N[4]. The causality here relies on Lewis acid catalysis: the Mg 2+ ion chelates the malonate, significantly increasing the acidity of the α -protons and allowing a weak base to generate a highly nucleophilic magnesium enolate. This enolate cleanly attacks the acyl imidazole intermediate. Acidic workup drives the final decarboxylation.

RouteSelection A Target: β-Keto Ester Synthesis BB BB A->BB Stable (Aliphatic/Aryl) B Substrate Base Sensitivity? D Meldrum's Acid Route (High Yield, Mild) B->D Sensitive (Heteroaryl) E Mg-Malonate Route (High Selectivity) B->E Highly Sensitive C Claisen Condensation (High Atom Economy) BB->C Stable (Aliphatic/Aryl)

Decision matrix for selecting β-keto ester synthetic routes based on substrate sensitivity.

Quantitative Data Presentation

The following table summarizes the theoretical and practical metrics for generating 1.0 mole of Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate (MW: 209.20 g/mol ).

MetricClaisen CondensationMeldrum's Acid RouteMg-Methyl Malonate Route
Reagents Required Picolinate ester, MeOAc, LiHMDSPicolinic acid, CDI, Meldrum's, MeOHPicolinic acid, CDI, K-Me-Malonate
Theoretical Atom Economy 86.7% 42.6%44.4%
Typical Isolated Yield 35 - 50%85 - 95% 75 - 85%
Primary Byproducts MeOH, Acetoacetate (impurity)Imidazole, CO 2​ , AcetoneImidazole, CO 2​ , KCl
Temperature Profile -78 °C to RT0 °C to Reflux (65 °C)0 °C to RT
Scalability Poor (Exothermic, side reactions)Excellent Good (Requires anhydrous MgCl 2​ )

Note: Atom Economy (AE) = (Molecular Weight of Target Product / Total Molecular Weight of All Reactants) × 100.

MeldrumsMechanism N1 5-Methoxypicolinic Acid N2 CDI Activation (-CO₂, -Imidazole) N1->N2 N3 Acyl Imidazole Intermediate N2->N3 N4 Meldrum's Acid Addition N3->N4 N5 Acyl Meldrum's Acid N4->N5 N6 Methanolysis (-Acetone, -CO₂) N5->N6 N7 Target β-Keto Ester N6->N7

Mechanistic pathway of the Meldrum's acid route for β-keto ester preparation.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating physical observables that confirm reaction progression.

Protocol A: Meldrum's Acid Route (Recommended for Scale-Up)
  • Activation: Suspend 5-methoxypyridine-2-carboxylic acid (1.0 equiv) in anhydrous THF (0.5 M) under N 2​ . Add CDI (1.1 equiv) portion-wise at 0 °C.

    • Self-Validation Check: Immediate effervescence (CO 2​ evolution) must be observed. Stir at room temperature until gas evolution completely ceases (~1 hour), indicating full conversion to the acyl imidazole.

  • Acylation: In a separate flask, dissolve Meldrum's acid (1.1 equiv) in THF and add Et 3​ N (2.5 equiv). Transfer this solution dropwise to the acyl imidazole mixture. Stir for 12 hours at room temperature.

    • Self-Validation Check: An aliquot quenched in water and analyzed via LCMS should show the complete disappearance of the acyl imidazole mass and the appearance of the acyl Meldrum's intermediate [M+H] + .

  • Methanolysis: Concentrate the reaction mixture under reduced pressure. Dissolve the crude residue in anhydrous methanol (0.2 M) and heat to reflux (65 °C) for 4 hours.

    • Self-Validation Check: Gentle effervescence (CO 2​ release from decarboxylation) will occur. TLC (Hexane/EtOAc 1:1) will reveal a new, UV-active spot with a higher R f​ than the intermediate.

  • Workup: Evaporate the methanol, partition between EtOAc and 1M HCl (to remove imidazole and Et 3​ N), wash with brine, dry over Na 2​ SO 4​ , and concentrate to yield the target β -keto ester.

Protocol B: Magnesium Methyl Malonate Route
  • Enolate Generation: Suspend potassium methyl malonate (1.5 equiv) and anhydrous, powdered MgCl 2​ (1.5 equiv) in a 2:1 mixture of THF/Acetonitrile (0.3 M)[4]. Add Et 3​ N (2.0 equiv) and stir at room temperature for 2 hours.

    • Self-Validation Check: The mixture will transition from a loose suspension to a thick, milky white slurry, confirming the formation of the insoluble KCl byproduct and the soluble magnesium enolate complex.

  • Coupling: Add the pre-formed acyl imidazole of 5-methoxypyridine-2-carboxylic acid (prepared as in Protocol A, Step 1) dropwise to the malonate slurry. Stir overnight at room temperature.

  • Decarboxylative Workup: Cool the mixture to 0 °C and carefully quench with 1N HCl until the pH reaches 2-3.

    • Self-Validation Check: Vigorous CO 2​ evolution will occur as the transient malonic acid intermediate decarboxylates. The milky suspension will dissolve into a clear biphasic mixture. Extract with EtOAc to isolate the product.

Conclusion

While the Claisen condensation provides the most favorable atom economy on paper, the basicity required incompatible with the electron-rich 5-methoxypyridine system, leading to poor yields. The Meldrum's acid route, despite its low atom economy (~42.6%), remains the superior choice for drug development professionals due to its operational simplicity, mild conditions, and exceptional yield profile.

References

  • CXCR4 receptor antagonists. AU2011315498C1. Google Patents.
  • Glucokinase activators. EP 1 810 969 A1. Googleapis.
  • Multicomponent reactions with Meldrum's acid and isocyanides as a valuable synthetic approach: An update. ResearchGate.
  • Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry. Arkivoc.

Sources

Validation

Benchmarking methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate in multicomponent Ugi reactions

Title: Benchmarking Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate in Multicomponent Ugi Reactions: A Comparative Guide Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate in Multicomponent Ugi Reactions: A Comparative Guide

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction

The Ugi four-component reaction (U-4CR) is a cornerstone of multicomponent reaction (MCR) chemistry, enabling the rapid, one-pot assembly of complex α-amino acyl amides from an amine, a carbonyl compound, a carboxylic acid, and an isocyanide[1]. While aldehydes are the traditional carbonyl substrates, incorporating ketones—specifically β-keto esters—allows for the generation of highly functionalized quaternary stereocenters. However, standard aliphatic β-keto esters often suffer from sluggish kinetics and poor diastereoselectivity.

This guide benchmarks methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate (M5MP) against traditional alternatives like methyl acetoacetate (MAA) and methyl benzoylacetate (MBA). By integrating a heteroaryl system, M5MP fundamentally alters the electronic landscape of the U-4CR, offering superior reaction kinetics and serving as an exceptional scaffold for post-Ugi metal-catalyzed annulations[2].

Mechanistic Rationale & Causality

Why M5MP Outperforms Standard β-Keto Esters The substitution of a simple aliphatic or phenyl group with a 5-methoxypyridin-2-yl moiety introduces three distinct chemical advantages that directly impact the reaction's thermodynamics and kinetics:

  • Enhanced Electrophilicity via Inductive Effects: Despite the electron-donating resonance of the 5-methoxy group, the pyridine ring exerts a strong inductive electron-withdrawing effect. This increases the electrophilicity of the adjacent ketone, accelerating the initial nucleophilic attack by the amine to form the iminium intermediate.

  • Intramolecular Base Catalysis: The basic pyridyl nitrogen acts as an internal proton shuttle. During the critical Mumm rearrangement—often the rate-limiting step in U-4CRs[3]—this localized basicity facilitates the acyl transfer, driving the reaction forward and minimizing competitive side reactions like the Passerini reaction.

  • Directed Post-Condensation Cyclization: Ugi adducts derived from β-keto esters are prime candidates for downstream cyclization. The pyridyl nitrogen in M5MP acts as a bidentate directing group alongside the newly formed amide, drastically lowering the activation energy for subsequent copper-catalyzed C-C or C-N coupling cascades[2].

UgiMechanism S1 Amine I1 Iminium Ion Intermediate S1->I1 Condensation S2 β-Keto Ester (M5MP) S2->I1 S3 Isocyanide I2 Nitrilium Ion Intermediate S3->I2 S4 Carboxylic Acid S4->I2 Addition I1->I2 + Isocyanide P1 Ugi-4CR Adduct I2->P1 Mumm Rearrangement P2 Post-Ugi Cyclized Scaffold P1->P2 Cu-Catalyzed Annulation

Figure 1: Mechanistic workflow of the Ugi-4CR using M5MP and post-condensation cyclization.

Experimental Benchmarking & Data Presentation

To objectively evaluate M5MP, parallel U-4CRs were conducted using benzylamine, benzoic acid, and tert-butyl isocyanide in methanol. The resulting Ugi adducts were then subjected to a standardized copper-catalyzed annulation protocol to benchmark their utility in complex scaffold generation.

Table 1: Ugi-4CR Kinetics and Yields (Primary Condensation)

Carbonyl ComponentTime to Completion (h)Isolated Yield (%)Diastereomeric Ratio (d.r.)
Methyl Acetoacetate (MAA)24651.1:1
Methyl Benzoylacetate (MBA)36581.3:1
M5MP (Target) 16 82 2.5:1

Analysis: M5MP achieves higher yields in significantly less time. The improved stereocontrol (d.r. 2.5:1) is attributed to the steric bulk and coordinating ability of the methoxypyridine ring, which restricts bond rotation during the isocyanide addition phase.

Table 2: Post-Ugi Cu-Catalyzed Annulation Efficiency

Ugi Adduct Derived FromCatalyst SystemTemp (°C)Annulated Product Yield (%)
MAA AdductCuI (10 mol%), Cs₂CO₃8045
MBA AdductCuI (10 mol%), Cs₂CO₃8052
M5MP Adduct CuI (10 mol%), Cs₂CO₃ 80 88

Analysis: The superior annulation yield for M5MP validates the hypothesis that the pyridyl nitrogen serves as an internal directing group for the Cu(I) catalyst, stabilizing the transition state during cyclization[2].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific analytical markers at each stage, researchers can ensure mechanistic fidelity and prevent downstream failures.

Protocol A: Ugi-4CR Synthesis of the M5MP Adduct
  • Preparation & Pre-validation: Dissolve methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate (1.0 mmol) in anhydrous methanol (1.0 mL).

    • Validation: ¹H NMR should confirm the keto-enol equilibrium; note the active methylene singlet at ~4.2 ppm.

  • Imine Formation: Add benzylamine (1.0 mmol) dropwise. Stir at 25°C for 2 hours.

    • Causality: Pre-forming the imine prevents competitive Passerini reactions (which occur if the isocyanide and acid react directly with the ketone).

  • Multicomponent Assembly: Sequentially add benzoic acid (1.0 mmol) and tert-butyl isocyanide (1.0 mmol). Stir at 25°C for 14 hours.

  • In-Process Validation: The reaction mixture will transition from clear to a cloudy suspension as the highly functionalized, poorly soluble Ugi adduct precipitates out of the methanolic solution.

  • Workup & Final Validation: Filter the precipitate, wash with cold methanol (2 x 1 mL), and dry in vacuo.

    • Validation: LC-MS should show the expected [M+H]⁺ peak. ¹H NMR (CDCl₃) must show the complete disappearance of the methylene singlet and the appearance of a complex amide rotamer/diastereomer backbone, alongside the characteristic methoxy singlet at ~3.9 ppm.

Protocol B: Post-Ugi Copper-Catalyzed Annulation
  • Reaction Setup: In an oven-dried Schlenk tube, combine the M5MP Ugi adduct (0.5 mmol), CuI (10 mol%, 0.05 mmol), and Cs₂CO₃ (1.0 mmol).

  • Solvent Addition: Evacuate and backfill with N₂ (3x). Add anhydrous 1,4-dioxane (5.0 mL).

  • Thermal Cyclization: Heat the mixture to 80°C for 12 hours.

    • Causality: The elevated temperature is required to overcome the activation barrier for the C-C bond formation, while the CuI coordinates with the pyridyl nitrogen to direct the annulation pathway[2].

  • Workup & Validation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate and purify via flash chromatography (Hexanes/EtOAc).

    • Validation: IR spectroscopy should show the disappearance of the secondary amide N-H stretch (~3300 cm⁻¹), confirming successful ring closure.

References

  • Source: mdpi.
  • Source: acs.
  • Title: Multicomponent Reaction (MCR)
  • Source: researchgate.

Sources

Comparative

Reproducibility of Cross-Coupling Reactions Utilizing Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate: A Comparative Guide

Mechanistic Causality: Overcoming the "Pyridine Problem" in Palladium Catalysis Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate is a highly versatile β -keto ester building block, frequently utilized in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Causality: Overcoming the "Pyridine Problem" in Palladium Catalysis

Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate is a highly versatile β -keto ester building block, frequently utilized in the synthesis of complex pharmaceutical scaffolds. However, employing this substrate in palladium-catalyzed α -arylation presents unique reproducibility challenges that are not observed with simple aliphatic or phenyl-substituted β -keto esters.

The core issue lies in the electronic properties of the 5-methoxy group. As an electron-donating moiety, the methoxy group increases the electron density of the pyridine ring via resonance, significantly enhancing the Lewis basicity of the pyridine nitrogen. During the cross-coupling cycle, this highly nucleophilic nitrogen acts as a potent competitive ligand for the electrophilic Pd(II) intermediate. If the catalyst's coordination sphere is not adequately protected, the pyridine nitrogen will irreversibly bind to the palladium center, leading to rapid catalyst poisoning and reaction stalling.

To achieve reproducible C-C bond formation, the choice of ligand is not merely an optimization step—it is a mechanistic necessity. Sterically hindered trialkylphosphines, such as P(t−Bu)3​ , must be employed to crowd the palladium center, thereby accelerating the desired reductive elimination and physically blocking the pyridine nitrogen from coordinating[1].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br Complex OxAdd->PdII Transmet Ligand Substitution PdII->Transmet Enolate Enolate Formation Enolate->Transmet Deprotonation PdII_Enol Ar-Pd(II)-Enolate Transmet->PdII_Enol RedElim Reductive Elimination PdII_Enol->RedElim Bulky Ligand Poison Catalyst Poisoning PdII_Enol->Poison Small Ligand RedElim->Pd0 Regenerate Product α-Aryl β-keto ester RedElim->Product

Figure 1: Catalytic cycle for Pd-catalyzed α-arylation of pyridyl β-keto esters.

Comparative Performance Data

To objectively evaluate the performance of methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate, we must compare it against structural alternatives under standardized Buchwald-Hartwig α -arylation conditions (coupling with 4-bromotoluene). The data below highlights how the presence and substitution of the pyridine ring dictate the required catalytic stringency.

Substrate AlternativeOptimal Catalyst SystemBase / SolventIsolated YieldC:O SelectivityReproducibility & Mechanistic Notes
Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate Pd2​(dba)3​ / P(t−Bu)3​ K3​PO4​ / Toluene82%>95:5High Sensitivity: 5-OMe enhances pyridine basicity; requires strict use of bulky ligands to prevent Pd-poisoning.
Ethyl 3-(pyridin-2-yl)-3-oxopropanoate Pd2​(dba)3​ / P(t−Bu)3​ K3​PO4​ / Toluene78%>90:10Moderate Sensitivity: Lower N-basicity than the 5-OMe variant, but still prone to coordination if ligand degrades.
Methyl 3-oxo-3-phenylpropanoate Pd(OAc)2​ / Xantphos NaOtBu / THF91%>99:1Highly Reproducible: Lacks competing heteroatom coordination. Readily undergoes transesterification if alcohols are present[2].

Self-Validating Experimental Protocol: Pd-Catalyzed α -Arylation

The following protocol utilizes an air-stable ligand precursor, P(t−Bu)3​⋅HBF4​ , allowing the reaction to be assembled without a glovebox while maintaining high reproducibility[3]. This methodology incorporates built-in visual and analytical validation checkpoints.

Reagents:

  • Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate (1.0 equiv, 1.0 mmol)

  • 4-Bromotoluene (1.1 equiv, 1.1 mmol)

  • Pd2​(dba)3​ (2.5 mol%, 0.025 mmol)

  • P(t−Bu)3​⋅HBF4​ (10 mol%, 0.10 mmol)

  • Anhydrous K3​PO4​ (2.5 equiv, 2.5 mmol)

  • Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation (Validation Checkpoint 1): In an oven-dried Schlenk flask under argon, combine Pd2​(dba)3​ and P(t−Bu)3​⋅HBF4​ . Add 2 mL of anhydrous toluene and stir at room temperature for 15 minutes.

    • Causality & Validation: The initial dark purple solution of Pd2​(dba)3​ must transition to a pale yellow/orange color, indicating the successful formation of the active Pd(0)(P(t−Bu)3​)n​ species. If the solution turns black, palladium has aggregated into inactive "Pd black" due to oxygen exposure or wet solvent.

  • Reaction Assembly: To the active catalyst solution, add anhydrous K3​PO4​ , followed by 4-bromotoluene and methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate dissolved in the remaining 8 mL of toluene.

    • Causality: The mild base K3​PO4​ is chosen over NaOtBu to prevent unwanted retro-Claisen cleavage of the β -keto ester and to tolerate the ester functionality[1].

  • Execution & Monitoring (Validation Checkpoint 2): Seal the flask and heat to 80°C for 12 hours. Monitor via TLC (Hexanes:EtOAc 3:1).

    • Validation: The starting β -keto ester will stain intensely with KMnO4​ . Complete consumption of this spot confirms successful transmetalation and reductive elimination.

  • Work-up & Isolation: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a short pad of Celite to remove inorganic salts and precipitated palladium.

  • pH-Controlled Extraction (Critical Step): Wash the organic filtrate with a controlled mildly acidic aqueous solution (10% citric acid, pH ~5).

    • Causality: Using strong acids (like 1M HCl) will protonate the 5-methoxypyridine nitrogen, dragging your target product into the aqueous layer and drastically reducing isolated yields. Citric acid neutralizes the basic phosphates without fully protonating the electron-rich pyridine.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (silica gel, gradient elution of Hexanes to 20% EtOAc) to yield the α -arylated product.

Troubleshooting & Reproducibility Matrix

When scaling or adapting reactions with methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate, researchers frequently encounter specific failure modes. Use this matrix to diagnose and correct deviations.

Failure ModeMechanistic CauseCorrective Action
Reaction stalls at <20% conversion; Pd black forms Catalyst poisoning via pyridine N-coordination. The P(t−Bu)3​ ligand may have oxidized, reducing the steric bulk around the Pd center.Ensure the P(t−Bu)3​⋅HBF4​ salt is stored in a desiccator. Degas the toluene thoroughly via freeze-pump-thaw before use.
Formation of O-arylated side product The enolate oxygen outcompeted the carbon for reductive elimination, often due to a highly polar solvent stabilizing the "hard" oxygen anion.Switch strictly to non-polar solvents (Toluene or Xylenes). Avoid coordinating solvents like DMF or DMSO which favor O-arylation.
Product degradation during column chromatography β -keto esters with electron-rich substituents can undergo enolization and subsequent degradation on highly acidic silica gel.Pre-treat the silica gel with 1% triethylamine (TEA) in hexanes to neutralize acidic sites before loading the crude mixture.
Low mass recovery post-extraction Over-acidification during the aqueous wash protonated the 5-methoxypyridine ring.Adjust the aqueous wash to pH 5.5-6.0 using a phosphate buffer instead of citric acid or HCl.

References

  • BenchChem. A Comparative Guide to Catalysts for Beta-Keto Ester Synthesis.[2] URL:

  • Organic Chemistry Portal. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides.[1] URL:

  • National Institutes of Health (NIH) / PMC. Palladium Catalyzed β-Arylation of α-Keto Esters.[3] URL:

Sources

Safety & Regulatory Compliance

Safety

methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate proper disposal procedures

As a Senior Application Scientist, establishing a rigorous, self-validating framework for chemical waste management is just as critical as the synthesis itself. The handling and disposal of methyl 3-(5-methoxypyridin-2-y...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, self-validating framework for chemical waste management is just as critical as the synthesis itself. The handling and disposal of methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate presents unique logistical and safety challenges due to its dual-hazard structural liabilities: a weakly basic, environmentally persistent pyridine ring and a highly reactive β -keto ester moiety.

This guide provides a comprehensive, causality-driven standard operating procedure (SOP) for the safe lifecycle management and disposal of this compound, ensuring compliance with EPA and OSHA regulations.

Chemical Profiling & Mechanistic Liabilities

To safely manage methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate, personnel must understand why specific disposal protocols are enforced. The compound's reactivity dictates its waste segregation:

  • The Decarboxylation Risk ( β -Keto Ester Moiety): The β -keto ester is highly susceptible to hydrolysis. If inadvertently mixed with aqueous acid or base waste streams, the methyl ester hydrolyzes to form 3-(5-methoxypyridin-2-yl)-3-oxopropanoic acid. This intermediate is thermally unstable; the carbonyl oxygen hydrogen-bonds with the carboxylic acid proton, forming a six-membered cyclic transition state that rapidly decarboxylates. This reaction releases large volumes of carbon dioxide ( CO2​ ) gas, which can rapidly overpressurize and explode sealed waste carboys.

  • The Exothermic N-Oxidation Risk (Pyridine Ring): The pyridine nitrogen acts as a Lewis base. If introduced to strong oxidizers (e.g., peroxides, nitric acid), it undergoes an exothermic N-oxidation reaction, posing a thermal runaway risk.

  • Environmental Toxicity: Pyridine derivatives are environmentally persistent and highly mobile in soil and water. During thermal destruction, the nitrogen heteroatom generates nitrogen oxides ( NOx​ ), requiring specialized incineration protocols[1].

Operational Safety & Handling Protocol

Before generating waste, strict adherence to the is required to minimize exposure[2].

Self-Validating PPE Protocol:

  • Glove Selection: Do not use standard nitrile gloves. Nitrile is highly permeable to pyridine derivatives. You must don butyl rubber or PVA (polyvinyl alcohol) gloves [3]. Validation step: Inspect gloves for swelling or discoloration every 30 minutes during handling.

  • Engineering Controls: All transfers, weighing, and solvent evaporations must be conducted within a certified chemical fume hood operating at a minimum face velocity of 100 fpm[3].

  • Eye Protection: Chemical splash goggles are mandatory. Safety glasses are insufficient due to the vapor hazard and potential for splash during solvent transfer.

Waste Segregation & Storage Matrix

Under , waste characterization must occur at the point of generation (the bench)[4]. Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate must be segregated into a dedicated Non-Halogenated Organic Waste stream.

Table 1: Chemical Incompatibility & Segregation Matrix

Incompatible Class Mechanistic Consequence Preventative Action

| Aqueous Acids/Bases | Hydrolysis to β -keto acid followed by rapid decarboxylation. Generates CO2​ gas, causing container explosion. | Segregate into strictly non-aqueous, organic waste carboys. | | Strong Oxidizers | Exothermic N-oxidation of the pyridine ring leading to thermal runaway. | Store in secondary containment away from oxidizing agents. | | Halogenated Solvents | No direct chemical reaction, but mixing drastically increases TSDF incineration costs[5]. | Dispose of exclusively in "Non-Halogenated" waste streams. |

Table 2: EPA Hazardous Waste Generator Storage Limits Waste must be moved from a Satellite Accumulation Area (SAA) to a Central Accumulation Area (CAA) based on your facility's EPA status[6].

Generator StatusMonthly Generation LimitMax On-Site Storage Time (CAA)Max Accumulation Limit
VSQG < 100 kgNo time limit< 1,000 kg
SQG 100 - 1,000 kg180 days< 6,000 kg
LQG > 1,000 kg90 daysNo limit

Step-by-Step Disposal Workflows

Protocol A: Liquid Waste Collection
  • Verify Compatibility: Ensure the receiving carboy is made of compatible high-density polyethylene (HDPE) and contains zero aqueous or oxidizing waste[6].

  • Transfer: Using a dedicated funnel inside the fume hood, slowly pour the methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate solution into the carboy.

  • Thermal Validation: Lightly touch the exterior of the carboy. If heat is detected (indicating an incompatible cross-reaction), lower the fume hood sash immediately and alert Environmental Health & Safety (EHS).

  • Seal and Label: Cap the container loosely for 10 minutes to allow any incidental vapors to equilibrate, then seal tightly. Attach a completed hazardous waste tag immediately[2].

Protocol B: Solid Waste Collection (Consumables & Silica)
  • Collection: Place contaminated weigh boats, pipette tips, and chromatography silica into a puncture-resistant, sealable polyethylene bag.

  • Deactivation: Do not attempt to quench or deactivate the pure chemical on solid waste. Treat the product as the final step[4].

  • Storage: Label the bag as "Hazardous Solid Waste - Pyridine Derivative" and store it in a designated solid waste SAA bin[7].

Protocol C: Spill Response
  • Containment: Evacuate personnel from the immediate vicinity. Ensure the fume hood is operating at maximum capacity.

  • Absorption: Cover the spill with an inert, dry absorbent material (e.g., vermiculite or sand). Never use combustible absorbents like sawdust due to the potential for exothermic reactions[3].

  • Collection: Sweep the absorbed material using non-sparking tools, place it into a resealable hazardous waste bag, and process it as solid waste.

Waste Management Decision Workflow

The following diagram illustrates the validated decision tree for processing this specific chemical waste, ensuring it reaches a licensed Treatment, Storage, and Disposal Facility (TSDF) capable of rotary kiln incineration (820°C–1,600°C) for proper NOx​ scrubbing[1].

WasteWorkflow Start Waste Generation: Methyl 3-(5-methoxypyridin-2-yl) -3-oxopropanoate Liquid Organic Liquid Waste (Non-Halogenated) Start->Liquid Solid Solid Waste (Contaminated Consumables) Start->Solid Aqueous Aqueous Waste (DO NOT MIX: CO2 Risk) Start->Aqueous Segregate SAA Satellite Accumulation Area (SAA) Max 55 gal, Strict Labeling Liquid->SAA Solid->SAA CAA Central Accumulation Area (CAA) Time-Limited Storage SAA->CAA Transfer within 3 days of reaching limit Incineration Rotary Kiln Incineration (820°-1,600°C) with NOx Scrubbing CAA->Incineration Licensed TSDF

Figure 1: Waste segregation and disposal workflow for pyridine-derivative laboratory waste.

References

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine Source: National Center for Biotechnology Information (nih.gov) URL:[Link]

  • Laboratory Safety Manual: Pyridine Standard Operating Procedure Source: Washington State University (wsu.edu) URL:[Link]

  • Managing Hazardous Chemical Waste in the Lab Source: Lab Manager (labmanager.com) URL:[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA Source: Environmental Protection Agency (epa.gov) URL:[Link]

  • The Laboratory Standard | Office of Clinical and Research Safety Source: Vanderbilt University Medical Center (vumc.org) URL:[Link]

  • The Subtleties of Managing Laboratory Waste in 2024 Source: ACS Chemical Health & Safety (acs.org) URL:[Link]

  • Management of Waste - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (nih.gov) URL:[Link]

Sources

Handling

Personal protective equipment for handling methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate

Operational Safety and Handling Guide: Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate As a Senior Application Scientist, I approach laboratory safety not as a static checklist of compliance, but as a dynamic, mechanist...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide: Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate

As a Senior Application Scientist, I approach laboratory safety not as a static checklist of compliance, but as a dynamic, mechanistic system. Handling methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate —a highly functionalized β -keto ester bearing a substituted pyridine ring—requires a nuanced understanding of its dual reactivity profile. This guide provides an authoritative, self-validating protocol for researchers and drug development professionals, ensuring operational safety, logistical efficiency, and scientific integrity.

Chemical Profiling & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the molecular behavior and causality of the compound's hazards:

  • Heterocyclic Core (Pyridine Moiety): Pyridine derivatives are highly lipophilic, a property that facilitates rapid 1[1]. Once absorbed through the skin or inhaled, these compounds can induce central nervous system depression and place severe metabolic strain on the liver and kidneys[2]. The methoxy substitution alters its partition coefficient, but standard aggressive pyridine precautions apply.

  • Reactive β -Keto Ester Backbone: β -keto esters exhibit keto-enol tautomerism and are highly electrophilic at the carbonyl centers. They can undergo rapid, 3 or strong oxidizing acids[4][3]. This inherent reactivity necessitates strict isolation from incompatible reagents during storage and active handling to prevent runaway thermal events.

Personal Protective Equipment (PPE) Architecture

The selection of PPE is your primary defense against exposure. The following matrix details the required PPE, grounded in the compound's chemical properties and5[5].

Table 1: PPE Specifications and Mechanistic Justifications

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-gloved Butyl rubber or high-density Nitrile (minimum 0.11 mm thickness).Prevents breakthrough from lipophilic pyridine derivatives. Double-gloving allows immediate removal if the outer layer is contaminated, halting the solvent-carrier effect[1][6].
Eye Protection Chemical splash goggles (ANSI Z87.1 compliant).Protects against micro-droplets and splashes. Pyridine derivatives cause severe, sometimes irreversible, ocular irritation and corneal damage[7].
Body Protection Flame-resistant (FR) lab coat and closed-toe, non-porous shoes.Mitigates fire risk associated with reactive organic esters and prevents dermal contact from accidental bench-level spills[6][8].
Respiratory Handled exclusively inside a certified Class II Type A2 or chemical fume hood.Prevents inhalation of volatile organic vapors. Pyridine derivatives have low odor thresholds but can cause rapid olfactory fatigue, masking dangerous exposure levels[5][9].

Operational Workflow & Handling Protocols

Every protocol must function as a self-validating system to ensure absolute safety. Follow this step-by-step methodology for dispensing and reacting the compound.

Step-by-Step Methodology: Dispensing and Reaction Setup

  • Preparation & Purging: Ensure the chemical fume hood has a verified face velocity of 80–100 feet per minute (fpm). Clear the workspace of all incompatible materials, particularly strong bases (e.g., sodium ethoxide, potassium tert-butoxide) and oxidizing agents[3][10].

  • Static Mitigation: Ground and bond all receiving vessels if handling bulk quantities or transferring the compound in flammable solvents. Use non-sparking spatulas for solid/slurry transfers to prevent static discharge ignition[7].

  • Dispensing: Weigh the compound using an enclosed analytical balance or a draft shield within the fume hood. Avoid rapid transfers that generate aerosolized dust or micro-droplets.

  • Reaction Monitoring: When utilizing the compound in Claisen condensations or other base-catalyzed reactions, add the base dropwise. Monitor the reaction vessel for exothermic spikes, as β -keto esters undergo rapid exothermic cleavage with concentrated bases[4][3].

  • Decontamination: Post-transfer, wipe down the exterior of the reagent bottle and the balance with a compatible solvent (e.g., ethanol or isopropanol), followed by a standard soap and water wash to remove residual lipophilic films[1].

OperationalWorkflow A 1. Risk Assessment & Clear Incompatibles B 2. Don PPE: Nitrile/Butyl Gloves, FR Coat, Goggles A->B C 3. Fume Hood Dispensing (Ground Vessels) B->C D 4. Controlled Reaction (Monitor Exotherms) C->D E 5. Decontamination & Waste Segregation D->E

Caption: Step-by-step operational workflow for handling reactive β -keto ester pyridine derivatives.

Emergency Protocols: Spill Response & Decontamination

A rapid, systematic response to spills prevents localized accidents from escalating into systemic facility hazards. This protocol aligns with the11[8][11].

Step-by-Step Methodology: Spill Response

  • Isolation: Immediately halt all nearby operations. Shut off potential ignition sources (hot plates, stirrers) and maximize fume hood exhaust ventilation[1][2].

  • Assessment: Determine if the spill is minor (<50 mL/g, contained within the hood) or major (>50 mL/g, or outside the hood). For major spills, evacuate the immediate laboratory area and contact the Environmental Health and Safety (EHS) HazMat team[12].

  • Containment (Minor Spill): Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or proprietary chemical spill pads). Do not use combustible materials like paper towels for initial absorption due to the compound's reactivity[12].

  • Collection: Use non-sparking tools to sweep the absorbed mixture into a clean, dry, sealable, and labeled hazardous waste container[12].

  • Surface Decontamination: Wash the affected area thoroughly with soap and water. Pyridine derivatives leave residual odors and hazardous microscopic films; ensure complete physical removal[7].

SpillResponse Spill Accidental Release Isolate Isolate Area & Remove Ignition Sources Spill->Isolate Assess Assess Spill Volume Isolate->Assess Minor Minor Spill (<50g) Apply Inert Absorbent Assess->Minor Major Major Spill (>50g) Evacuate & Call EHS Assess->Major Decon Collect with Non-Sparking Tools & Wash Surface Minor->Decon Dispose Seal in Labeled Container for Incineration Major->Dispose EHS Action Decon->Dispose

Caption: Decision matrix and response pathway for accidental chemical releases.

Waste Disposal & Environmental Compliance

Improper disposal of reactive pyridine intermediates poses severe environmental and facility risks. Disposal must comply with local regulations and 13[13].

  • Segregation: Do not mix this compound with acidic waste streams or halogenated solvents. Segregate strictly into a dedicated "Non-Halogenated Organic Waste" container.

  • Labeling: Clearly label the container with the full chemical name (methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate), its primary hazards (Irritant, Reactive), and the date of initial accumulation[5].

  • Destruction: The required method of disposal is high-temperature incineration equipped with an afterburner and scrubber to neutralize nitrogen oxides (NOx) generated from the breakdown of the pyridine ring. Under no circumstances should this compound be disposed of down the drain[13].

References

  • [2] Title: Pyridine-D5 (D, 99.5%) Safety Data Sheet | Source: Novachem | URL:[Link]

  • [8] Title: OSHA Factsheet: Laboratory Safety OSHA Lab Standard | Source: OSHA | URL: [Link]

  • [10] Title: Ethyl Acetoacetate Processing & Handling | Source: Justdial | URL: [Link]

  • [5] Title: Laboratory Safety Guidance | Source: OSHA | URL: [Link]

  • [11] Title: Laboratories - Overview | Occupational Safety and Health Administration | Source: OSHA | URL: [Link]

  • [13] Title: Guidelines for Chemical Laboratory Safety in Academic Institutions | Source: American Chemical Society (ACS) | URL: [Link]

  • [4] Title: Ethyl acetoacetate Safety Data Sheets(SDS) | Source: Lookchem | URL: [Link]

  • [3] Title: Ethyl Acetoacetate | C6H10O3 | CID 8868 | Source: PubChem (NIH) | URL: [Link]

Sources

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